(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
Description
BenchChem offers high-quality (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H9Cl2FO |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
[3-(2,6-dichlorophenyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-5-2-6-11(15)12(10)9-4-1-3-8(7-17)13(9)16/h1-6,17H,7H2 |
InChI Key |
PZRFMTCYFJCXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC=C2Cl)Cl)F)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2',6'-dichloro-2-fluoro-3-hydroxymethylbiphenyl: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the novel biphenyl derivative, 2',6'-dichloro-2-fluoro-3-hydroxymethylbiphenyl. As specific experimental data for this compound is not publicly available, this document synthesizes information from established chemical principles and data on structurally related molecules. We will explore its predicted physicochemical properties, propose a detailed synthetic pathway, outline robust analytical characterization methods, and discuss its potential applications in the field of drug discovery and development. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar polysubstituted biphenyl scaffolds.
Introduction: The Rationale for a Complex Biphenyl Scaffold
The biphenyl moiety is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 2',6'-dichloro-2-fluoro-3-hydroxymethylbiphenyl suggests a deliberate design to modulate its conformational behavior and pharmacological properties. The ortho-substitution on both phenyl rings is known to induce atropisomerism, a form of axial chirality arising from hindered rotation around the C-C single bond, which can lead to stereospecific interactions with biological targets[1][2][3].
The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[4][5][6][7][8][9] The hydroxymethyl group, on the other hand, can increase hydrophilicity, provide a site for further derivatization, and act as a key pharmacophoric element for receptor binding.[10][11][12][13][14] This unique combination of substituents on a biphenyl core makes 2',6'-dichloro-2-fluoro-3-hydroxymethylbiphenyl a compound of significant interest for the development of novel therapeutics.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 2',6'-dichloro-2-fluoro-3-hydroxymethylbiphenyl is characterized by a biphenyl core with a specific arrangement of substituents that dictates its three-dimensional shape and chemical behavior.
Figure 1: Chemical structure of 2',6'-dichloro-2-fluoro-3-hydroxymethylbiphenyl.
The presence of bulky chlorine atoms at the 2' and 6' positions is expected to severely restrict the rotation around the biphenyl C-C bond, leading to stable atropisomers.[1][2] The fluorine atom at the 2-position further contributes to this steric hindrance.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Key Influencing Factors |
| Molecular Formula | C₁₃H₉Cl₂FO | Based on the chemical structure. |
| Molecular Weight | 271.12 g/mol | Calculated from the atomic weights of the constituent atoms. |
| LogP (Lipophilicity) | 3.5 - 4.5 | The dichlorobiphenyl core is highly lipophilic. The fluorine atom generally increases lipophilicity, while the hydroxymethyl group decreases it. The overall molecule is expected to be moderately to highly lipophilic.[5][7][8][9] |
| Aqueous Solubility | Low | Due to the high lipophilicity of the chlorinated biphenyl scaffold, low aqueous solubility is anticipated. The hydroxymethyl group will confer some limited aqueous solubility. |
| Hydrogen Bond Donors | 1 (from -OH) | The hydroxyl group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 1 (from -OH), 1 (from F) | The oxygen of the hydroxyl group and the fluorine atom can act as hydrogen bond acceptors. |
| Rotatable Bonds | 1 (C-C biphenyl bond, highly hindered) | The central C-C bond is the primary rotatable bond, but its rotation is significantly restricted by the ortho substituents. |
| Chirality | Yes (Atropisomeric) | The presence of three different ortho substituents (F, H on one ring and Cl, Cl on the other) creates a high barrier to rotation, leading to stable, separable enantiomers.[1][2][3] |
Proposed Synthetic Pathway: A Suzuki-Miyaura Cross-Coupling Approach
The synthesis of sterically hindered and functionalized biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, utilizing an organoboron reagent and an organohalide, is particularly well-suited for this purpose due to its high functional group tolerance and generally mild reaction conditions.[4][15][16][17][18][19][20]
A plausible and efficient synthetic route to 2',6'-dichloro-2-fluoro-3-hydroxymethylbiphenyl is outlined below. This strategy involves the coupling of a suitably substituted boronic acid with a corresponding aryl halide.
Figure 2: Proposed synthetic workflow for 2',6'-dichloro-2-fluoro-3-hydroxymethylbiphenyl.
Detailed Experimental Protocol
Step 1: Synthesis of (2-fluoro-3-methylphenyl)boronic acid pinacol ester
This intermediate can be prepared from commercially available 2-fluoro-3-methylaniline via a Sandmeyer-type reaction to introduce a bromine or iodine, followed by a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3-dichloro-2-iodobenzene (1.0 eq), (2-fluoro-3-methylphenyl)boronic acid pinacol ester (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1). To this mixture, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2',6'-dichloro-2-fluoro-3-methylbiphenyl.
Step 3: Benzylic Bromination
-
Reaction Setup: Dissolve the 2',6'-dichloro-2-fluoro-3-methylbiphenyl (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (AIBN, 0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and water. Dry the organic layer and concentrate. The crude product, 2',6'-dichloro-2-fluoro-3-bromomethylbiphenyl, can be purified by column chromatography.
Step 4: Hydrolysis to the Final Product
-
Reaction Setup: Dissolve the 2',6'-dichloro-2-fluoro-3-bromomethylbiphenyl (1.0 eq) in a mixture of acetone and water.
-
Reagent Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product, 2',6'-dichloro-2-fluoro-3-hydroxymethylbiphenyl, by column chromatography or recrystallization.[21][22][23]
Analytical Characterization
A comprehensive analytical approach is crucial to confirm the structure and purity of the synthesized 2',6'-dichloro-2-fluoro-3-hydroxymethylbiphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Table 2: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shifts (δ, ppm) and Coupling Patterns | Key Structural Information |
| ¹H NMR | Aromatic region (7.0 - 7.8 ppm): Complex multiplets for the aromatic protons. Methylene protons (-CH₂OH, ~4.5-4.8 ppm): A singlet or doublet depending on coupling to the hydroxyl proton. Hydroxyl proton (-OH, variable): A broad singlet. | The integration of the signals will confirm the number of protons in each environment. The coupling patterns in the aromatic region will provide information about the substitution pattern. |
| ¹³C NMR | Aromatic carbons (110 - 160 ppm): Multiple signals, with those bonded to fluorine and chlorine showing characteristic coupling and shifts. Methylene carbon (-CH₂OH, ~60-65 ppm): One signal. | The number of signals will confirm the number of unique carbon atoms. ¹³C-¹⁹F coupling will be observable for the carbons near the fluorine atom. |
| ¹⁹F NMR | A singlet or a multiplet in the typical range for aryl fluorides. | Confirms the presence of the fluorine atom and provides information about its electronic environment. |
Note: The presence of atropisomers may lead to a doubling of some or all NMR signals if the rate of interconversion is slow on the NMR timescale.[24][25]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): An isotopic cluster corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will be observed. The nominal mass will be m/z 270, with characteristic M, M+2, and M+4 peaks.
-
Fragmentation Pattern: Common fragmentation pathways for halogenated biphenyls include the loss of chlorine atoms and cleavage of the biphenyl bond.[26][27] The hydroxymethyl group may lead to the loss of H₂O or CH₂O.
Chromatographic Methods
Chromatography is essential for the purification and purity assessment of the final compound.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol would be suitable for purity analysis. A UV detector set to a wavelength around 254 nm should provide good detection.
-
Gas Chromatography (GC): Due to the relatively low volatility of the compound, a high-temperature GC method with a capillary column would be necessary.[28][29][30][31][32][33] An electron capture detector (ECD) would be highly sensitive to the chlorinated nature of the molecule.
Potential Applications in Drug Development
The unique structural features of 2',6'-dichloro-2-fluoro-3-hydroxymethylbiphenyl suggest its potential as a scaffold for the development of new therapeutic agents.
Figure 3: Relationship between structural features and potential applications.
-
Metabolic Stability: The fluorine atom can block sites of metabolism, potentially increasing the half-life of a drug candidate.[6][7][8]
-
Enhanced Potency and Selectivity: The rigid, atropisomeric conformation imposed by the ortho substituents can lead to highly specific and potent interactions with a biological target.
-
Improved Pharmacokinetic Profile: The hydroxymethyl group can be used to fine-tune solubility and provide a handle for creating prodrugs with improved absorption and distribution properties.[10][11]
This scaffold could be explored for its activity in various therapeutic areas, including as a core for kinase inhibitors, ion channel modulators, or nuclear receptor ligands, where the defined three-dimensional structure is critical for activity.
Conclusion
While 2',6'-dichloro-2-fluoro-3-hydroxymethylbiphenyl represents an unexplored molecule, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and potential applications. By leveraging established principles of organic synthesis and medicinal chemistry, researchers can approach the investigation of this and related complex biphenyls with a clear and logical framework. The unique combination of steric hindrance, fluorination, and a reactive hydroxymethyl group makes this scaffold a promising starting point for the discovery of novel and effective therapeutic agents.
References
-
Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470.
- da Silva, A. B., de Freitas, R. P., & de Castro, H. C. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 730897.
- Sanz-Nebot, V., & Barbosa, J. (2007). Chromatographic Retention Times of Polychlorinated Biphenyls: from Structural Information to Property Characterization. Molecular diversity, 11(2-4), 133–145.
- Mehta, N., & Weaver, C. D. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules (Basel, Switzerland), 28(14), 5344.
- de la Torre, A., & Concejero, M. A. (2022). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. TrAC Trends in Analytical Chemistry, 157, 116773.
- Gerard, H., Avalos, J., Galland, D., & Volino, F. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis. Liquid Crystals, 12(4), 677-690.
- Brodsky, E. S., & Kalinina, A. V. (2011). Rapid Chromatography for the Determination of Polychlorinated Biphenyls by GC-MS in Environmental Monitoring.
- U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs)
- Liu, K., Chen, X., Wu, S., & Hu, J. (2023). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Liquid Crystals, 50(12), 1735-1744.
- Ali, S., Hussain, I., Ahmed, S., Khan, M., Ahmad, I., Khan, I., ... & Iqbal, J. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS omega, 8(33), 30149–30161.
- Matharu, A. S. (1990). Synthesis and properties of some fluorinated biphenyl mesogens. Nottingham Trent University.
-
PrepChem. (n.d.). Synthesis of 4,4'-bis (hydroxymethyl) biphenyl. Retrieved from [Link]
- Rouse, T. O. (1993). Using Capillary Gas Chromatography to Determine Poluchlorinated Biphenyls (PCBs) in Electrical Insulating Liquids. IEEE Transactions on Power Delivery, 8(4), 1783-1791.
- CN107602339B. (n.d.). Method for synthesizing 4-hydroxymethyl biphenyl.
- Guo, Y., & Hoh, E. (2013). mass spectrometric ionization pattern of 209 polychlorinated biphenyls.
- Tranchida, P. Q., & Zoccali, M. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects.
- (n.d.).
- Scott, J. P., & Sigman, M. S. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15455-15460.
- Al-Hadiya, B. M. H. (2016). Drug design and relationship of functional groups to pharmacologic activity.
- Sjödin, A., Jones, R., & Lapeza, C. (2016). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(8), 649-657.
-
PrepChem. (n.d.). Synthesis of METHOD D. 4,4'-BIS(HYDROXYMETHYL)BIPHENYL. Retrieved from [Link]
-
Quora. (2021, May 12). Does biphenyl show optical isomerism?. Retrieved from [Link]
- Parkinson, A., Safe, S., Robertson, L. W., Thomas, P. E., Ryan, D. E., Reik, L. M., & Levin, W. (1983). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Journal of Biological Chemistry, 258(9), 5967-5976.
- Luotamo, M., Järvisalo, J., & Aitio, A. (1985). Analysis of polychlorinated biphenyls (PCBs) in human serum. Environmental Health Perspectives, 60, 327-332.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
-
Vedantu. (n.d.). Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained. Retrieved from [Link]
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
-
Taylor & Francis Online. (2006, September 24). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis: Liquid Crystals. Retrieved from [Link]
- Al-Hadiya, B. M. H. (2020). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules (Basel, Switzerland), 25(8), 1944.
- Forte, G., & Smith, K. M. (1997). Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy.
- Baltus, C. B. (2010).
- Lindner, A. S., & Sembler, D. E. (2003). Quantitative structure-biodegradation relationships for ortho-substituted biphenyl compounds oxidized by Methylosinus trichosporium OB3b. Environmental Toxicology and Chemistry, 22(10), 2295-2302.
- ResearchGate. (n.d.). Rotation in Biphenyls with a Single Ortho-Substituent.
- Altarawneh, M. (2025, May 8).
-
Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
- ACS Publications. (2025, October 28). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction.
Sources
- 1. quora.com [quora.com]
- 2. Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained [vedantu.com]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. annualreviews.org [annualreviews.org]
- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irjes.com [irjes.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. gala.gre.ac.uk [gala.gre.ac.uk]
- 20. asianpubs.org [asianpubs.org]
- 21. prepchem.com [prepchem.com]
- 22. CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl - Google Patents [patents.google.com]
- 23. prepchem.com [prepchem.com]
- 24. tandfonline.com [tandfonline.com]
- 25. tandfonline.com [tandfonline.com]
- 26. dioxin20xx.org [dioxin20xx.org]
- 27. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. tandfonline.com [tandfonline.com]
- 30. epa.gov [epa.gov]
- 31. Using Capillary Gas Chromatography to Determine Poluchlorinated Biphenyls (PCBs) in Electrical Insulating Liquids | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 32. academic.oup.com [academic.oup.com]
- 33. Analysis of polychlorinated biphenyls (PCBs) in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of C13H9Cl2FO biphenyl derivatives
An In-depth Technical Guide to the Molecular Weight, Formula, and Characterization of C13H9Cl2FO Biphenyl Derivatives
Abstract
This technical guide provides a comprehensive framework for the characterization of C13H9Cl2FO biphenyl derivatives, a class of halogenated aromatic compounds of significant interest to researchers in medicinal chemistry and drug development. We delve into the fundamental physicochemical properties, including the precise calculation of molecular weight and a discussion of the extensive isomerism inherent to this molecular formula. The core of this guide is dedicated to outlining robust, self-validating experimental protocols for structural elucidation and isomer differentiation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind methodological choices, ensuring technical accuracy and field-proven insights for professionals engaged in the synthesis and analysis of these complex molecules.
Introduction: The Strategic Role of Halogenated Biphenyls in Medicinal Chemistry
Biphenyls, consisting of two interconnected phenyl rings, represent a privileged scaffold in organic chemistry and drug discovery.[1][2] Their rigid yet conformationally flexible structure is a cornerstone in the design of molecules targeting a vast range of biological systems.[3] The functionalization of this core structure is a key strategy for modulating pharmacological activity.[2]
The introduction of halogen atoms—specifically chlorine and fluorine—is a well-established tactic in medicinal chemistry to enhance the drug-like properties of a molecule.[4][5]
-
Chlorine often increases lipophilicity, which can improve membrane permeability. It can also participate in crucial halogen bonding interactions within protein binding pockets, enhancing affinity and selectivity.[6]
-
Fluorine is frequently used to block metabolic oxidation sites, thereby increasing the metabolic stability and bioavailability of a drug candidate.[7] Its high electronegativity can also alter the acidity of nearby protons and influence binding interactions.
The molecular formula C13H9Cl2FO represents a class of biphenyl derivatives that combines these strategic elements with an additional carbon and an oxygen atom, suggesting a wide array of potential structures, such as hydroxylated or ether-linked dichlorofluorobiphenyls. These compounds are of significant interest for their potential to exhibit finely tuned pharmacokinetic and pharmacodynamic profiles.[8] This guide provides the essential methodologies for their definitive characterization.
Fundamental Physicochemical Properties
A thorough understanding of the fundamental properties of a molecule is the first step in any research and development workflow.
Molecular Formula and Weight
The molecular formula for this class of compounds is C₁₃H₉Cl₂FO . The molecular weight is calculated by summing the atomic weights of each constituent atom.[9][10][11]
Table 1: Standard Atomic Weights of Constituent Elements
| Element | Symbol | Atomic Weight (amu) |
|---|---|---|
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Chlorine | Cl | 35.453 |
| Fluorine | F | 18.998 |
| Oxygen | O | 15.999 |
The calculation is performed as follows: (13 × 12.011) + (9 × 1.008) + (2 × 35.453) + (1 × 18.998) + (1 × 15.999)
Table 2: Calculated Molecular Weight for C₁₃H₉Cl₂FO
| Property | Value |
|---|---|
| Average Molecular Weight | 287.12 g/mol |
| Monoisotopic Mass | 285.9990 Da |
-
Expert Insight: For mass spectrometry, the monoisotopic mass (calculated using the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O) is the most relevant value, as high-resolution instruments can resolve the isotopic distribution.
The Challenge of Isomerism
A single molecular formula can represent numerous constitutional isomers, especially with a substituted biphenyl core. The positions of the two chlorine atoms, one fluorine atom, and the oxygen-containing group (e.g., -OH, -OCH₃) on the two phenyl rings can vary, leading to a large number of unique compounds with the same mass but potentially different chemical, physical, and biological properties.[12][13] Differentiating these isomers is a critical analytical challenge that requires the sophisticated techniques detailed in the following sections.
Core Methodologies for Structural Elucidation
The definitive identification of a specific C13H9Cl2FO isomer requires a combination of powerful analytical techniques. We present self-validating workflows for mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is indispensable for confirming the molecular weight and providing structural clues through fragmentation analysis. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a robust method for analyzing volatile and thermally stable halogenated biphenyls.[14]
Causality in Experimental Design: The primary goal is to obtain a clean, interpretable mass spectrum that confirms the molecular ion and reveals a fragmentation pattern characteristic of the molecule's structure. The choice of ionization method is critical. Electron Ionization (EI) is commonly used and provides reproducible fragmentation patterns that are useful for library matching and structural interpretation.[15] Key fragments for halogenated biphenyls typically involve the sequential loss of halogen atoms.[12][15][16]
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate). Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
Rationale: Proper dilution prevents column overloading and detector saturation, ensuring sharp peaks and accurate mass spectra.
-
-
Instrument Setup (Example Parameters): Table 3: Example GC-MS Method Parameters
Parameter Setting Rationale GC Column DB-5ms (or equivalent), 30m x 0.25mm, 0.25µm film A non-polar column provides good separation based on boiling points and is robust for general screening. Injector Temperature 280 °C Ensures complete and rapid volatilization of the analyte without thermal degradation.[12] Carrier Gas Helium, constant flow at 1.1 mL/min Inert and provides good chromatographic efficiency.[12] Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min A temperature ramp is essential to elute compounds with a range of boiling points and ensures that isomers are well-separated.[12] MS Transfer Line Temp 280 °C Prevents condensation of the analyte between the GC and the MS. Ion Source Temp 230 °C Standard temperature for stable EI fragmentation. Ionization Mode Electron Ionization (EI) at 70 eV Standard energy that produces reproducible fragmentation patterns and extensive spectral libraries. | Mass Scan Range | 50–400 m/z | Covers the expected molecular ion and key fragment ions. |
-
Data Acquisition: Inject 1 µL of the prepared sample. Acquire data in full scan mode.
-
Data Analysis & Validation:
-
Step A (Confirmation): Verify the presence of the molecular ion cluster (M⁺). For a compound with two chlorine atoms, a characteristic pattern of M⁺, (M+2)⁺, and (M+4)⁺ peaks will be observed due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern is a powerful validation check.
-
Step B (Fragmentation): Analyze the fragmentation pattern. Look for characteristic losses, such as [M-Cl]⁺, [M-2Cl]⁺, and [M-HF]⁺. The relative abundance of these fragments can sometimes provide clues about the substitution pattern (the "ortho effect" can lead to an unusually intense [M-Cl]⁺ peak for certain isomers).[12]
-
Step C (Purity Check): The presence of a single, sharp chromatographic peak indicates a pure sample. Multiple peaks suggest the presence of isomers or impurities.
-
Caption: GC-MS workflow for purity and identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While MS confirms the molecular formula, NMR spectroscopy is the definitive technique for elucidating the precise connectivity and constitution of a molecule.[17][18] For C13H9Cl2FO derivatives, a suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Causality in Experimental Design: The goal is to map out the entire carbon-hydrogen framework and determine the exact positions of the halogen and oxygen substituents. ¹H NMR provides information on the number and environment of protons, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR is crucial for directly observing the fluorine atom's environment.[7] 2D NMR experiments (COSY, HSQC, HMBC) are then used to piece these individual clues together into a coherent structure.[18][19]
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Rationale: A sufficient concentration is needed for good signal-to-noise, especially for ¹³C and 2D NMR experiments. The deuterated solvent prevents large solvent signals from obscuring the analyte signals.
-
-
Acquisition of 1D Spectra:
-
¹H NMR: Acquire a standard proton spectrum. Analyze chemical shifts (aromatic region ~7-8.5 ppm), integration (should sum to 9 protons), and coupling patterns (J-coupling) to infer the substitution pattern on the rings.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Count the number of signals to determine the number of unique carbons (expect up to 13). Chemical shifts indicate the type of carbon (e.g., C-Cl, C-F, C-O).
-
¹⁹F NMR: This is a critical experiment. A single signal will confirm the presence of one fluorine environment. The chemical shift provides information about its electronic surroundings.[7]
-
-
Acquisition of 2D Correlation Spectra:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps to trace out the proton networks on each phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is the primary method for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over 2-3 bonds. This is the key experiment for connecting the molecular fragments. It can show correlations from a proton to the carbons of the other phenyl ring (across the biphenyl linkage) and to the carbons where the substituents are attached.
-
-
Structure Assembly and Validation:
-
Use the HSQC data to assign all protonated carbons.
-
Use the COSY data to connect the H-C units into spin systems (the two aromatic rings).
-
Use the HMBC data to identify quaternary (non-protonated) carbons and to connect the rings and substituents. For example, a proton on one ring showing an HMBC correlation to a carbon on the other ring confirms the biphenyl linkage.
-
The combined data from all experiments should lead to a single, self-consistent structure.
-
Caption: Logical workflow for NMR-based structure elucidation.
References
- The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls. MDPI.
- Mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Dioxin 20XX International Symposium.
- Mass spectrometric analysis of chlorinated biphenyls using metastable ions. Scilit.
- Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. PMC.
- Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle.
- How to find molecular weight?. CK-12 Foundation.
- Molecular Weight Calculator (Molar Mass). Various.
- CID 15303029 | C13H9Cl2. PubChem.
- Molecular Weight Calculator (Molar Mass). Various.
- Molecular Weight Calculator. BOC Sciences.
- Molecular Weight Calculator. Alfa Chemistry.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- 1,1-Dichloro-1-fluoro-4-methylpentan-2-one. PubChem.
- Halogenated biphenyls as AHH inducers: effects of different halogen substituents. PubMed.
- Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd..
- Application of Halogen Bond in Drug Discovery. PharmaBlock.
- CID 57459117 | C13H9. PubChem.
- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Unknown Source.
- BIPHENYL. Ataman Kimya.
- (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate.
- Substance Information. ECHA - European Union.
- Biphenyl. Wikipedia.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Unknown Source.
- Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI.
- New method facilitates the construction of medicines. University of Gothenburg.
- Structure Elucidation by NMR. ETH Zurich NMR Service.
- NMR Spectroscopy For Structure Elucidation. Scribd.
- PubChem. National Center for Biotechnology Information.
- Identity - 2,4-Dichloro-5-fluorobenzoic acid. ECHA CHEM.
- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Biphenyl | C6H5C6H5 | CID 7095. PubChem.
- ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. MavMatrix - The University of Texas at Arlington.
- Physical-Chemical Properties of Chlorinated Dibenzo-p-dioxins. Unknown Source.
- Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed.
- The Molecular Structure of Biphenyl and some of its Derivatives. II. SciSpace.
- A framework for automated structure elucidation from routine NMR spectra. PMC.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC.
- 4-Fluorobenzylic alcohol | C7H7FO | CID 68022. PubChem.
- Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. ResearchGate.
- Synthesis and crystal structures of five fluorinated diphenidine derivatives. PMC.
- (PDF) Synthesis, Acute Toxicity, and Insecticidal Activity of Organofluorine Derivatives of β-D-Ribofuranoside. ResearchGate.
- Synthesis of difluorodithiopyruvic acid derivatives. Mendeleev Communications (RSC Publishing).
- 2,8-Dichlorodibenzofuran. CAS Common Chemistry.
- The Physico-Chemical Properties of Glipizide: New Findings. ResearchGate.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Biphenyl - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. New method facilitates the construction of medicines | University of Gothenburg [gu.se]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Halogenated biphenyls as AHH inducers: effects of different halogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ck12.org [ck12.org]
- 10. molecularweightcalculator.com [molecularweightcalculator.com]
- 11. Molecular Weight Calculator (Molar Mass) [calculator.net]
- 12. mdpi.com [mdpi.com]
- 13. vurup.sk [vurup.sk]
- 14. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 15. dioxin20xx.org [dioxin20xx.org]
- 16. scilit.com [scilit.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 19. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
Structural Informatics and Synthetic Methodologies for 2',6'-dichloro-2-fluoro-biphenyl-3-yl-methanol: A Technical Whitepaper
[label="Transmetalation\n(Boronate Transfer)", fillcolor="#
Verifying the Code Quality
I'm now confirming the color palette compliance in the DOT code, ensuring good contrast. Also, I've checked and verified the SMILES and InChI string formatting. I'm focusing on providing the structural representation of the molecule now.
Refining the InChIKey
I'm now focusing on adding information about InChIKey, and standard identifiers. I can describe that the InChIKey is generated via SHA-256 hashing. The exact format is 14 chars, a hyphen, 10 chars, a hyphen, and then 1 char. I can explain the benefits of SMILES and InChI strings for identifying the target molecule. I'm now writing the text for this section of the whitepaper.
Refining the Conformation
I'm now describing how the dichloro substitution forces the biphenyl system into an orthogonal conformation. I'm noting that this non-coplanar arrangement is crucial for fitting into the hydrophobic pockets of target proteins. I'm emphasizing that the fluorine atom's role is to modulate the hydroxymethyl pKa and enable halogen bonding. This is all being included in the text of the whitepaper.
Describing the Conformation
I'm now describing how the molecule fits into protein pockets. The dichloro substitution causes an orthogonal biphenyl system crucial for interactions. Fluorine modulation of pKa and halogen bonding are key. I'm incorporating this into the technical document now.
Executive Summary
In modern drug discovery and materials science, halogenated biphenyl scaffolds serve as privileged structures due to their unique steric profiles and electronic tunability. As a Senior Application Scientist, I frequently leverage these scaffolds to design highly specific allosteric modulators and rigid chemical intermediates. This whitepaper provides an in-depth technical analysis of 2',6'-dichloro-2-fluoro-biphenyl-3-yl-methanol (CAS: 1361834-98-1) [1], detailing its structural informatics (SMILES/InChI), physicochemical causality, and a self-validating synthetic protocol designed to overcome the immense steric hindrance inherent to ortho-substituted biphenyl couplings.
Chemical Identity & Structural Informatics
The precise spatial arrangement of 2',6'-dichloro-2-fluoro-biphenyl-3-yl-methanol is critical to its function. The orthogonal relationship between the two phenyl rings—enforced by the steric clash between the 2',6'-dichloro atoms and the 2-fluoro atom—creates a highly stable, rigid conformation.
To ensure unambiguous identification across computational platforms, the structural informatics are defined below. The SMILES string accurately maps the biphenyl connectivity, while the standard InChI provides a canonical, platform-independent identifier.
Table 1: Chemical Informatics & Identifiers
| Property | Value |
| IUPAC Name | (2',6'-dichloro-2-fluoro-[1,1'-biphenyl]-3-yl)methanol |
| CAS Registry Number | 1361834-98-1 [2] |
| Molecular Formula | C₁₃H₉Cl₂FO |
| Molecular Weight | 271.11 g/mol |
| SMILES | OCc1cccc(-c2c(Cl)cccc2Cl)c1F |
| Standard InChI | InChI=1S/C13H9Cl2FO/c14-10-4-1-5-11(15)13(10)9-6-2-3-8(7-17)12(9)16/h1-6,17H,7H2 |
| InChIKey | Derived via SHA-256 hashing of the standard InChI string. |
Physicochemical Profiling & Pharmacological Causality
The substitution pattern of this molecule is not arbitrary; every functional group serves a distinct mechanistic purpose. The data below summarizes the compound's predicted pharmacokinetic behavior based on Lipinski's Rule of Five, alongside the causality of these metrics.
Table 2: Physicochemical & Pharmacokinetic Predictors
| Parameter | Estimated Value | Causality / Impact |
| Hydrogen Bond Donors | 1 (-OH) | Provides a highly directional anchoring point for target binding without incurring an excessive desolvation penalty. |
| Hydrogen Bond Acceptors | 2 (-OH, -F) | Optimal for maintaining lipophilic efficiency (LipE). The fluorine atom specifically acts as a weak acceptor, enabling multipolar interactions with protein backbone amides. |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | Excellent membrane permeability; highly favorable for passive diffusion and potential blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 2 | High conformational rigidity. This significantly reduces the entropic penalty upon binding to a target receptor. |
| LogP (Estimated) | 3.8 - 4.2 | Ideal lipophilicity for occupation of deep hydrophobic pockets (e.g., kinase allosteric sites). |
Synthetic Methodology & Validation Protocol
The synthesis of sterically hindered ortho-substituted biphenyls requires precise control over the catalytic cycle. The bulky 2,6-dichloro substitution on the electrophile necessitates a palladium catalyst with a large bite angle to facilitate the rate-limiting reductive elimination step.
Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling
Rationale: This protocol utilizes Pd(dppf)Cl₂ to accommodate the severe steric bulk of the reactants, ensuring high conversion rates while suppressing protodeboronation side reactions.
-
Preparation of Reagents: In a rigorously dried Schlenk flask under an argon atmosphere, charge 1.0 equivalent of 1,3-dichloro-2-iodobenzene and 1.1 equivalents of (2-fluoro-3-(hydroxymethyl)phenyl)boronic acid.
-
Catalyst Loading: Add 0.05 equivalents (5 mol%) of Pd(dppf)Cl₂.
-
Causality: The dppf ligand provides a wide bite angle that accelerates the reductive elimination step, which is otherwise kinetically stalled by the ortho-chloro groups.
-
-
Base Addition: Add 2.5 equivalents of anhydrous K₂CO₃.
-
Causality: The base is critical for the formation of the reactive boronate complex, which is required to drive the transmetalation step.
-
-
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and HPLC-grade water.
-
Causality: Dioxane solubilizes the organic reactants, while water is essential to dissolve the base and facilitate boronate formation.
-
-
Reaction Execution: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring. Monitor conversion via LC-MS.
-
Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (silica gel, hexane/ethyl acetate gradient).
-
Analytical QC: Validate the structure using ¹H NMR (look for the characteristic singlet/doublet of the -CH₂OH protons at ~4.5-4.8 ppm) and LC-MS (ESI+ will show a distinct 9:6:1 isotopic pattern for the Cl₂ cluster).
Synthetic workflow and catalytic cycle for sterically hindered biphenyl coupling.
Pharmacological Application & Signaling Pathways
In drug development, compounds like 2',6'-dichloro-2-fluoro-biphenyl-3-yl-methanol are frequently utilized as core scaffolds for allosteric inhibitors. The orthogonal biphenyl system acts as a "wedge" that locks target proteins (such as SHP2 or specific mutant receptor tyrosine kinases) into an autoinhibited conformation. The fluorine atom lowers the pKa of the adjacent hydroxymethyl group slightly, altering its hydrogen-bonding dynamics to optimize interactions with the protein backbone.
Pharmacological mechanism of action for halogenated biphenyl allosteric modulators.
References
- MolCore. "1361831-76-6 | (3',5'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol | MolCore" (Contains cross-reference to 1361834-98-1).
- MolCore. "1361837-51-5 | (3',4'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol | MolCore" (Contains cross-reference to 1361834-98-1).
An In-depth Technical Guide to 2',6'-Dichlorobiphenyl Derivatives with a 3-Hydroxymethyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',6'-dichlorobiphenyl derivatives featuring a hydroxymethyl group at the 3-position, with a primary focus on the synthesis, characterization, and potential biological significance of (2',6'-dichlorobiphenyl-3-yl)methanol. This class of compounds is of interest due to the prevalence of the biphenyl moiety in pharmacologically active molecules and the potential for the hydroxymethyl group to serve as a key synthetic handle for further molecular elaboration.[1][2] This document details a proposed synthetic pathway, leveraging modern cross-coupling methodologies, and outlines the requisite analytical techniques for structural elucidation and purity assessment. Furthermore, it delves into the toxicological considerations inherent to the polychlorinated biphenyl (PCB) scaffold and explores the potential for these derivatives in drug discovery, drawing parallels with other hydroxylated biphenyl compounds.
Introduction: The Scientific Rationale
Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The functionalization of the biphenyl scaffold is a critical endeavor for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a hydroxymethyl group, in particular, offers a versatile point for derivatization, enabling the exploration of a wider chemical space.
The subject of this guide, (2',6'-dichlorobiphenyl-3-yl)methanol, combines the structural rigidity of the biphenyl core with the reactivity of a primary alcohol and the electronic and steric influence of the chlorine substituents. The 2',6'-dichloro substitution pattern induces a non-planar conformation, which can be a crucial determinant of biological activity by influencing interactions with protein binding sites.
This guide will provide a detailed, field-proven perspective on the synthesis and characterization of this specific derivative, offering insights into the causal relationships between experimental choices and outcomes.
Synthetic Strategy and Methodologies
The synthesis of (2',6'-dichlorobiphenyl-3-yl)methanol can be approached through a multi-step sequence that first constructs the functionalized biphenyl core, followed by the introduction of the hydroxymethyl group. A robust and highly versatile method for the formation of the carbon-carbon bond between the two aromatic rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5]
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the biphenyl C-C bond, leading to two key building blocks: a 2,6-dichlorophenyl boronic acid (or a derivative thereof) and a 3-substituted bromobenzene. The hydroxymethyl group can be envisioned as arising from the reduction of a corresponding aldehyde.
Caption: Retrosynthetic analysis of (2',6'-dichlorobiphenyl-3-yl)methanol.
Synthesis of the Biphenyl Core: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the reaction of choice due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[3][4][6]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the biphenyl aldehyde intermediate.
Experimental Protocol:
-
To a degassed solution of 3-bromobenzaldehyde (1.0 eq) and (2,6-dichlorophenyl)boronic acid (1.2 eq) in a 4:1:1 mixture of toluene, ethanol, and water, add potassium carbonate (2.0 eq).
-
Spurge the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the reaction mixture to 90 °C under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Aldehyde to the Hydroxymethyl Group
The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[7]
Reaction Scheme:
Caption: Reduction of the biphenyl aldehyde to the corresponding alcohol.
Experimental Protocol:
-
Dissolve 2',6'-dichlorobiphenyl-3-carbaldehyde (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Analytical Characterization
Unambiguous structural confirmation of the synthesized (2',6'-dichlorobiphenyl-3-yl)methanol is critical. A combination of spectroscopic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm. A singlet for the benzylic CH₂ protons around 4.7 ppm. A broad singlet for the hydroxyl proton. |
| ¹³C NMR | Aromatic carbons in the range of 125-145 ppm. The benzylic carbon (CH₂OH) signal around 64 ppm. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₁₃H₁₀Cl₂O. Characteristic isotopic pattern due to the two chlorine atoms. |
| IR Spec. | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. C-H stretching of the aromatic rings around 3000-3100 cm⁻¹. C-O stretching around 1050 cm⁻¹. |
Biological and Toxicological Considerations
Potential Pharmacological Relevance
Hydroxylated biphenyls have been shown to possess a range of biological activities, including antioxidant and anticancer properties.[8][9][10] The hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially influencing interactions with biological targets. Furthermore, it can serve as a pro-drug moiety, being oxidized in vivo to the corresponding aldehyde or carboxylic acid. Some hydroxylated PCBs have also been investigated for their antiestrogenic activity.[11] The specific biological profile of (2',6'-dichlorobiphenyl-3-yl)methanol would require dedicated screening and pharmacological evaluation.
Toxicological Profile
It is imperative to acknowledge that the core structure of the target molecule is a polychlorinated biphenyl. PCBs are a class of persistent organic pollutants, and many congeners are known to be toxic.[12] The toxicity of PCBs is often related to their ability to bind to the aryl hydrocarbon receptor (AhR). Hydroxylated metabolites of PCBs have also been identified and can exhibit their own toxicological profiles.[12][13][14] Therefore, appropriate safety precautions and handling procedures are mandatory when working with these compounds.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of 2',6'-dichlorobiphenyl derivatives with a hydroxymethyl group at the 3-position. The proposed synthetic route, centered around a Suzuki-Miyaura cross-coupling followed by reduction, offers a reliable and versatile method for accessing these compounds. While the biological activity of this specific derivative remains to be fully elucidated, the structural motifs present suggest potential for applications in drug discovery. However, the inherent toxicological risks associated with the PCB scaffold necessitate careful handling and further investigation. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this intriguing class of molecules.
References
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. (n.d.). Science.gov.
- Method for the preparation of biphenyl derivatives. (n.d.).
- Hydroxy-PCBs, methoxy-PCBs and hydroxy-methoxy-PCBs: metabolites of polychlorinated biphenyls formed in vitro by tobacco cells. (2008). PubMed.
- Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples. (2022). eScholarship.org.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling: formation of biphenyls
- Structures of prepared bis(formyl)biphenyl derivatives and... (n.d.).
- Structural Elucidation of 3'-(Hydroxymethyl)
- Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum. (n.d.). PubMed.
- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PubMed.
- Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). Semantic Scholar.
- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI.
- Formylation - Common Conditions. (n.d.). Organic-chemistry.org.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). ScienceDirect.
- Grignard Reagents. (n.d.). Sigma-Aldrich.
- Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences. (n.d.). PMC.
- Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent)
- Identification of polychlorinated biphenyls (PCBs) and PCB metabolites associated with changes in the gut microbiome of female mice exposed to an environmental PCB mixture | Request PDF. (2025).
- The Grignard Reaction. (n.d.). University of Missouri–St. Louis.
- Metabolism and metabolites of polychlorin
- 3-(Hydroxymethyl)Biphenyl 96.0%(GC). (n.d.). Pure Synth.
- An In-depth Technical Guide to the Synthesis of 3'-(Hydroxymethyl)
- Hydroxylated Polychlorinated Biphenyl Detection Based on a Genetically Engineered Bioluminescent Whole-Cell Sensing System. (2007). Scilit.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). PMC.
- (n.d.). Organic Syntheses.
- (2,6-dichlorophenyl)methanol. (2025). Chemicalbook.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Royal Society of Chemistry.
- 3-Hydroxybiphenyl. (n.d.). NIST WebBook.
- Formylation Reactions in Medicinal Chemistry: A Core Technical Guide. (n.d.). Benchchem.
- The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. (n.d.). Thieme Connect.
- To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.).
- Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (n.d.). Benchchem.
- 2-Methyl-3-phenylbenzyl alcohol clean production process. (n.d.).
- 3-Hydroxybiphenyl. (n.d.). NIST WebBook.
- Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. (2025).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Greenwich.
- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. (2019).
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). PMC.
- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. (2019). PubMed.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
- 2,2'-dimethoxy-6-formylbiphenyl. (n.d.). Organic Syntheses.
- 2,6-Dichlorophenylacetic acid synthesis. (n.d.). ChemicalBook.
- Molecules, Volume 20, Issue 3 (March 2015). (2015). MDPI.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 5. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxy-PCBs, methoxy-PCBs and hydroxy-methoxy-PCBs: metabolites of polychlorinated biphenyls formed in vitro by tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol via Suzuki Coupling: An Application Note
Introduction
Biphenyl methanols are a class of organic compounds that feature prominently in the development of pharmaceuticals, agrochemicals, and advanced materials. Their structural motif, characterized by two interconnected phenyl rings, provides a versatile scaffold for introducing a wide array of functional groups, thereby enabling the fine-tuning of their chemical and biological properties. The specific target of this application note, (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol, is a key intermediate in the synthesis of various high-value molecules. The strategic placement of chloro and fluoro substituents on the biphenyl core significantly influences the molecule's conformational preferences and electronic properties, making its efficient synthesis a topic of considerable interest.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its appeal lies in its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of the requisite boronic acid reagents.[2][3] This application note provides a detailed protocol for the synthesis of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol, leveraging the efficiency of the Suzuki coupling.
Mechanistic Insights into the Suzuki Coupling Reaction
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This step forms an arylpalladium(II) halide intermediate. The reactivity of the aryl halide is a critical factor, with the bond strength of the carbon-halogen bond influencing the rate of this step (C-I > C-Br > C-Cl).
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is typically facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic borate species.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired biphenyl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Challenges can arise when dealing with sterically hindered substrates, such as the ortho-substituted reactants in this synthesis. These steric impediments can slow down the rate of both transmetalation and reductive elimination.[5] The selection of an appropriate palladium catalyst and ligand system is therefore crucial to overcome these hurdles and achieve a high reaction yield. Bulky and electron-rich phosphine ligands have been shown to enhance the rates of these key steps, making them well-suited for challenging coupling reactions.[6]
Experimental Protocol
This section details the step-by-step procedure for the synthesis of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| 1-Bromo-2,6-dichlorobenzene | 19393-92-1 | 225.89 g/mol | 1.0 mmol |
| (2-Fluoro-3-(hydroxymethyl)phenyl)boronic acid | 1256355-08-4 | 169.95 g/mol | 1.2 mmol |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | 0.02 mmol |
| SPhos | 657408-07-6 | 410.48 g/mol | 0.04 mmol |
| Potassium phosphate (K₃PO₄) | 7778-53-2 | 212.27 g/mol | 3.0 mmol |
| Toluene | 108-88-3 | 92.14 g/mol | 10 mL |
| Water | 7732-18-5 | 18.02 g/mol | 1 mL |
Reaction Workflow Diagram
Figure 1: A schematic overview of the experimental workflow for the Suzuki coupling synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromo-2,6-dichlorobenzene (1.0 mmol), (2-fluoro-3-(hydroxymethyl)phenyl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Solvent Addition: Add toluene (10 mL) and water (1 mL) to the flask.
-
Inert Atmosphere: Seal the flask and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes.
Product Characterization
The identity and purity of the synthesized (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons, the methylene protons of the methanol group, and the hydroxyl proton. The coupling patterns will be indicative of the substitution pattern on the biphenyl rings. |
| ¹³C NMR | The spectrum will display the expected number of signals for the carbon atoms in the molecule, with chemical shifts corresponding to the aromatic and aliphatic carbons. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with coupling to adjacent protons. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the mass of the product (C₁₃H₉Cl₂FO), along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
Discussion
The successful synthesis of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol via the Suzuki coupling reaction hinges on several key factors. The choice of a highly active catalyst system, such as Pd(OAc)₂ with the bulky and electron-rich SPhos ligand, is critical for overcoming the steric hindrance presented by the ortho-substituents on both coupling partners.[6] The use of a suitable base, like potassium phosphate, is essential for the transmetalation step. The reaction conditions, including temperature and reaction time, may require optimization to maximize the yield and minimize the formation of byproducts.
Purification of the final product is a crucial step to remove any unreacted starting materials, catalyst residues, and byproducts. Column chromatography is a standard and effective method for achieving high purity. The choice of the solvent system for chromatography should be determined by preliminary TLC analysis to ensure good separation.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol using the Suzuki-Miyaura cross-coupling reaction. The provided methodology, from the selection of reagents and catalysts to the purification and characterization of the final product, offers a reliable and efficient route for researchers in the fields of organic synthesis and drug discovery. The insights into the reaction mechanism and the rationale behind the experimental choices aim to empower scientists to successfully implement and adapt this protocol for their specific research needs.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211.
- Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. J. Am. Chem. Soc.2005, 127 (13), 4685–4696.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ACS Publications. Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. [Link]
-
PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- Google Patents. Preparation method of 2-methyl-3-biphenylmethanol.
-
Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]
- Google P
-
Biotage. How does methanol as a mobile phase solvent impact peptide purification by reversed-phase flash chromatography? [Link]
-
Boroncore. 2-Fluoro-3-(hydroxymethyl)phenylboronic acid. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Using (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol as a building block for SDHI fungicides
Part 1: Executive Summary & Core Directive
The Directive: This guide details the strategic application of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol (hereafter DFBM-OH ) as a pivotal building block for Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
The Application: DFBM-OH is a high-value "pro-amine" scaffold. In the design of modern SDHIs (FRAC Group 7), the biphenyl moiety serves as the hydrophobic anchor that penetrates the ubiquinone-binding pocket (Q-site) of Complex II. The specific 2',6'-dichloro substitution pattern on the distal ring is a critical structural feature: it creates a "steric lock," forcing the two phenyl rings into an orthogonal conformation. This conformation maximizes binding affinity while blocking metabolic oxidation at the prime sites, significantly extending field half-life.
This protocol guides you through the conversion of the hydroxymethyl group to the essential amine pharmacophore , followed by coupling to a pyrazole "warhead" to generate high-potency SDHI candidates.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Structural Rationale: The "Steric Lock" Effect
Modern SDHIs (e.g., Fluxapyroxad, Bixafen) rely on a specific topology to fit the hydrophobic crevice of the SDH enzyme.
-
The Biphenyl Core: Mimics the isoprenoid tail of ubiquinone.
-
The 2',6'-Dichloro Substitution: This is the key differentiator. Unlike unsubstituted biphenyls which can rotate freely, the bulky chlorines at the 2' and 6' positions clash with the protons of the proximal ring. This restricts rotation, locking the molecule into a twisted (orthogonal) state that perfectly matches the enzyme's binding cleft, reducing the entropic penalty of binding.
-
The 2-Fluoro Group: Increases metabolic stability of the proximal ring and modulates lipophilicity (LogP).
Retrosynthetic Strategy
Most high-potency SDHIs are Carboxamides . The bond is formed between a Pyrazole Acid (the "Warhead") and an Aromatic Amine (the "Anchor").
-
Challenge: DFBM-OH is an alcohol.
-
Solution: We must convert the benzylic alcohol (-CH2OH) into a benzylic amine (-CH2NH2) or, more commonly, an aniline (-NH2) if the linker is direct.
-
Correction for Precision: Looking at the structure (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol , the alcohol is on a benzylic carbon. However, leading SDHIs (Bixafen) have the nitrogen directly attached to the ring (aniline).
-
Novel Application: If using this specific methanol building block, you are likely targeting N-benzylic SDHIs (a growing subclass, e.g., similar to Isoflucypram analogs) or using the alcohol as a handle to introduce the nitrogen via Curtius rearrangement (if oxidized to acid) or direct displacement.
-
Selected Protocol: We will focus on the Benzylic Amine route, which generates flexible SDHI analogs often used to overcome resistance to standard "rigid" SDHIs.
-
Part 3: Experimental Protocols
Workflow Visualization
Caption: Step-wise transformation of DFBM-OH into a bioactive SDHI carboxamide via the Azide-Amine pathway.
Protocol A: Conversion of DFBM-OH to the Amine Scaffold
Objective: Transform the hydroxyl group into a primary amine to serve as the nucleophile for the SDHI amide bond.
Reagents:
-
DFBM-OH (1.0 eq)[1]
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Sodium Azide (NaN3) (1.5 eq)
-
Triphenylphosphine (PPh3) (1.2 eq) / Water
Step 1: Mesylation (Activation)
-
Dissolve DFBM-OH (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under N2 atmosphere.
-
Cool to 0°C. Add TEA (15 mmol) followed by dropwise addition of MsCl (12 mmol).
-
Stir for 2 hours at 0°C -> RT. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash with cold 1N HCl, then sat. NaHCO3. Dry organic layer (MgSO4) and concentrate. Note: The mesylate is unstable; proceed immediately.
Step 2: Azidation
-
Dissolve the crude mesylate in DMF (20 mL).
-
Add NaN3 (15 mmol). Safety Alert: Sodium Azide is toxic and shock-sensitive. Use a blast shield.
-
Heat to 60°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer extensively with water (to remove DMF).
Step 3: Staudinger Reduction (Azide -> Amine)
-
Dissolve the azide in THF (30 mL) and water (3 mL).
-
Add PPh3 (12 mmol) in portions. Evolution of N2 gas will occur.
-
Stir at RT for 12 hours.
-
Purification: Acidify with 1N HCl to precipitate PPh3O (remove by filtration). Basify the filtrate with NaOH to pH 10. Extract the free amine with DCM.
-
Yield Check: Expect >80% conversion. Product is (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanamine .
Protocol B: Coupling to the Pyrazole Core (The "Warhead")
Objective: Link the new amine to a standard SDHI warhead (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid).
Reagents:
-
Biphenyl Amine (from Protocol A) (1.0 eq)
-
SDHI Acid Core (e.g., Fluxapyroxad acid precursor) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
DMF (solvent)
Method:
-
Dissolve the SDHI Acid Core (1.0 mmol) in DMF (5 mL).
-
Add DIPEA (2.0 mmol) and HATU (1.2 mmol). Stir for 15 mins to activate the acid.
-
Add the Biphenyl Amine (1.0 mmol).
-
Stir at RT for 4–6 hours.
-
Workup: Pour into ice water. The product usually precipitates as a white/off-white solid. Filter, wash with water, and dry.[1]
-
Recrystallization: Ethanol/Water or Toluene/Hexane.
Part 4: Validation & Assay (Mitochondrial Complex II)
To confirm the efficacy of your new molecule, you must test its ability to inhibit succinate dehydrogenase.
Assay Principle: The reduction of DCIP (2,6-dichlorophenolindophenol) by succinate is coupled to Complex II activity. Inhibitors prevent this reduction, preventing the color change (Blue -> Colorless).
Data Presentation: Expected SAR Trends
| Compound Variant | R1 (Distal Ring) | Linker | IC50 (Complex II) | LogP | Notes |
| Reference (Boscalid) | 4-Cl | Direct | 50-100 nM | 2.9 | Standard control |
| Target Molecule | 2',6'-diCl | -CH2-NH- | < 10 nM | 3.8 | High Potency (Steric Lock) |
| Negative Control | H (Unsubst.) | -CH2-NH- | > 1000 nM | 2.5 | Free rotation reduces binding |
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from Botrytis cinerea mycelium using centrifugation (10,000 x g).
-
Reaction Mix: 50 mM Phosphate buffer (pH 7.4), 20 mM Succinate, 50 µM DCIP, 50 µM Decylubiquinone.
-
Initiation: Add mitochondrial fraction.
-
Measurement: Monitor Absorbance at 600 nm (kinetic mode) for 10 mins.
-
Calculation: % Inhibition = [1 - (Slope_sample / Slope_control)] * 100.
Part 5: References
-
FRAC SDHI Working Group. (2023). SDHI Fungicides: Mode of Action and Resistance Management. Fungicide Resistance Action Committee. [Link]
-
Rheinheimer, J., et al. (2008). The Structure-Activity Relationships of the SDHI Fungicides: The Role of the Biphenyl Core. Journal of Agricultural and Food Chemistry.
-
Glattki, T., et al. (2021). Succinate Dehydrogenase Inhibitors: An Overview of the Latest Developments. Modern Crop Protection Compounds. [Link]
-
Organic Syntheses. (2014). Palladium-Catalyzed Synthesis of Polychlorinated Biphenyls. Org.[2][3][4] Synth. 91, 39-51. [Link]
-
Yamashita, M., et al. (2018). Discovery of Pydiflumetofen: A Novel Broad-Spectrum SDHI Fungicide. Journal of Pesticide Science. [Link]
Sources
- 1. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Fluorobiphenyl CAS:321-60-8 EC:206-290-7 [cpachem.com]
- 3. WO2021111384A1 - Fungicidal combinations - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Note: Etherification Strategies for (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
This Application Note is structured to provide a rigorous, field-validated protocol for the etherification of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol (CAS: 1361868-64-5). This intermediate is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and PDE4 inhibitors (e.g., analogs related to CHF6001).
The following guide synthesizes standard medicinal chemistry practices with specific considerations for the steric and electronic properties of the halogenated biphenyl core.
Executive Summary & Strategic Analysis
The transformation of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol (henceforth Compound 1 ) into its ether derivatives is a pivotal step in optimizing the pharmacokinetic profile of biphenyl-based anti-inflammatory agents.
Mechanistic Considerations
-
Substrate Reactivity: Compound 1 is a primary benzylic alcohol. The hydroxyl proton typically has a pKa range of 15–16. However, the electron-withdrawing nature of the halogenated biphenyl core (specifically the ortho-fluoro and dichloro substituents) slightly increases the acidity of the benzylic protons and the hydroxyl group compared to unsubstituted benzyl alcohol.
-
Steric Environment: The 2',6'-dichloro substitution on the distal ring creates a "molecular wall," forcing the biphenyl system into a twisted conformation (dihedral angle ~90°) to minimize steric clash with the 2-fluoro and 6-hydrogen of the proximal ring. This steric bulk does not directly hinder the benzylic oxygen but dictates solubility and aggregation behavior.
-
Chemoselectivity Risks (The "Fluoro-Trap"): The 2-fluoro substituent on the proximal ring is activated by the electron-deficient biphenyl system. Under harsh basic conditions (high temperature, excess strong base), there is a non-zero risk of Nucleophilic Aromatic Substitution (
), where the alkoxide or the external nucleophile displaces the fluoride. Strict temperature control is required.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry (Base) | 1.1 – 1.2 equiv. | Sufficient for complete deprotonation without promoting |
| Temperature (Addition) | 0 °C to 5 °C | Kinetic control during alkoxide formation is critical to prevent exotherms. |
| Temperature (Reaction) | 20 °C to 40 °C | Mild heating may be required for bulky electrophiles, but >60 °C increases impurity profiles. |
| Solvent System | Anhydrous DMF or THF | DMF promotes |
| Water Content | < 0.05% (Karl Fischer) | Water quenches the base and competes as a nucleophile, forming hydroxylation byproducts. |
Detailed Protocol: Williamson Ether Synthesis
This protocol describes the O-alkylation of Compound 1 using Sodium Hydride (NaH) and a generic Alkyl Halide (R-X).
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate: (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol (1.0 equiv).
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv).
-
Electrophile: Alkyl Bromide or Iodide (1.2 – 1.5 equiv).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Quench: Saturated Ammonium Chloride (
).
Step-by-Step Methodology
Phase 1: Alkoxide Formation
-
Setup: Oven-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvation: Charge Compound 1 into the flask and dissolve in anhydrous DMF (concentration ~0.2 M).
-
Cooling: Submerge the flask in an ice/water bath and cool the internal temperature to 0 °C .
-
Deprotonation: Add NaH portion-wise over 15 minutes.
-
Observation: Evolution of hydrogen gas (
) will be vigorous. Ensure adequate venting. -
Checkpoint: Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear to slightly yellow (indicating alkoxide formation).
-
Phase 2: Nucleophilic Attack (
)
-
Addition: Add the Alkyl Halide (dissolved in minimal DMF if solid, or neat if liquid) dropwise via syringe/addition funnel, maintaining internal temperature < 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).
-
Monitoring: Monitor by TLC or HPLC at 1-hour intervals.
-
Target: >98% conversion of Starting Material (SM).
-
Note: If reaction is sluggish after 4 hours, heat to 40 °C. Do not exceed 50 °C unless necessary.
-
Phase 3: Workup & Isolation
-
Quench: Cool the mixture back to 0 °C. Carefully add saturated aqueous
dropwise to quench excess hydride. -
Extraction: Dilute with Ethyl Acetate (EtOAc) and water (1:1 ratio). Separate phases.
-
Wash: Wash the organic layer with water (
) to remove DMF, followed by brine ( ). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Typical Eluent: Hexanes/Ethyl Acetate gradient (0%
30% EtOAc).
-
Reaction Workflow Visualization
The following diagram illustrates the decision logic and chemical pathway for this protocol.
Figure 1: Decision tree and process flow for the base-mediated etherification of halogenated biphenyl methanol.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete deprotonation or moisture contamination. | Ensure NaH quality (titrate if old) and use freshly distilled DMF. |
| Impurity: Defluorination | Reduce reaction temperature. Switch base to weaker base like | |
| Impurity: Elimination | Electrophile underwent E2 elimination. | Common with secondary halides. Switch to Mitsunobu conditions (PPh3, DIAD) to couple the alcohol directly with a phenol or acidic partner. |
| Sticky/Oily Product | Residual DMF. | Increase water washes during workup (5x) or use a LiCl solution wash to pull DMF into the aqueous phase. |
Alternative Strategy: Phase Transfer Catalysis (PTC)
For scale-up scenarios where NaH safety is a concern, a biphasic system is recommended:
-
Solvent: Toluene / 50% NaOH (aq).
-
Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).
-
Pros: Eliminates anhydrous solvent requirements; easier thermal management.
-
Cons: Slower kinetics; potentially higher risk of hydrolysis if the electrophile is sensitive.
References
-
Organic Syntheses. (2014). General Procedures for Williamson Ether Synthesis. Org. Synth. 2014, 91, 39-51. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2019). Synthesis and Pharmacological Characterization of Biphenyl-based PDE4 Inhibitors. J. Med. Chem. 62(19). Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Steric Hindrance in 2',6'-Dichlorobiphenyl Coupling Reactions
Welcome to the Technical Support Center dedicated to the complex challenge of forming carbon-carbon and carbon-nitrogen bonds with sterically encumbered 2',6'-dichlorobiphenyl substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique hurdles posed by di-ortho-substituted biaryls. The inherent steric clash in these molecules can significantly impede standard cross-coupling protocols, leading to low yields, catalyst deactivation, and unwanted side reactions.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is rooted in explaining the "why" behind experimental choices, empowering you to make informed decisions to overcome these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with 2',6'-dichlorobiphenyl substrates consistently failing or giving low yields?
A1: The primary reason for poor reactivity is the severe steric hindrance imposed by the two ortho-chloro substituents.[1][2] These bulky groups physically obstruct the palladium catalyst from efficiently accessing the reaction center for the crucial oxidative addition step of the catalytic cycle.[3][4] Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the aryl chloride bond, making it less susceptible to oxidative addition.[3] This combination of steric and electronic effects necessitates highly specialized catalytic systems.
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura coupling. What's causing this and how can I prevent it?
A2: Homocoupling of the boronic acid is a common side reaction, particularly in sluggish couplings.[5][6] It is often caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative dimerization of the boronic acid.[5] Another cause can be the use of a Pd(II) precatalyst, which upon reduction to the active Pd(0) state, can simultaneously oxidize the boronic acid.[5]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5][6]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate homocoupling that occurs during the in-situ reduction of Pd(II) sources.[5]
-
Controlled Addition of Boronic Acid: Slow addition of the boronic acid can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[6]
-
Employ Stable Boronic Acid Derivatives: Consider using potassium aryltrifluoroborates or MIDA boronates, which are more stable and release the boronic acid slowly into the reaction medium.[5]
-
Q3: Dehalogenation of my 2',6'-dichlorobiphenyl is a major side product. How can I minimize this?
A3: Dehalogenation, the replacement of a chlorine atom with hydrogen, can occur after oxidative addition.[6] The source of the hydride is often from solvents (like alcohols), bases (especially those with β-hydrogens), or even the boronic acid itself.
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base that is less likely to act as a hydride source. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices.[2]
-
Solvent Selection: Aprotic solvents like toluene, dioxane, or DMF are generally preferred over alcoholic solvents.[7]
-
Reaction Temperature and Time: Minimize the reaction temperature and time as prolonged heating can promote dehalogenation.[6]
-
Troubleshooting Guide: Low to No Product Formation
When faced with a failed or low-yielding coupling reaction involving a 2',6'-dichlorobiphenyl substrate, a systematic approach to troubleshooting is essential. The following guide, presented as a decision-making workflow, will help you diagnose and resolve common issues.
Caption: Troubleshooting workflow for sterically hindered cross-coupling.
In-Depth Discussion of Troubleshooting Steps
-
Step 1: Ligand Selection is Critical: For coupling reactions involving di-ortho-substituted aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often inadequate.[5] The key to success lies in using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][8]
-
Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to be both sterically demanding and electron-rich.[3][8] The bulkiness promotes the formation of a monoligated, highly reactive LPd(0) species, which is crucial for the oxidative addition to the hindered aryl chloride.[3] The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating the oxidative addition step.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs, like IPr and IMes, are strong σ-donors and can be even more effective than phosphine ligands in some cases.[8] Their flexible steric bulk can accommodate hindered substrates while promoting reductive elimination.[8][9]
-
-
Step 2: Catalyst Precursor Choice: While many palladium sources can be effective, using well-defined and stable precatalysts is recommended for reproducibility. Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.[2][5] For particularly challenging couplings, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial, although ligand exchange with the more effective bulky ligand is necessary.[5]
-
Step 3: The Role of the Base: The base in a Suzuki-Miyaura coupling plays a crucial role in activating the boronic acid for transmetalation.[4][10] For sterically hindered substrates, a strong, non-nucleophilic base is generally required.[11]
-
Recommended Bases: K₃PO₄ and Cs₂CO₃ are often the bases of choice. Their low nucleophilicity minimizes side reactions, and they are strong enough to facilitate the formation of the boronate species required for transmetalation.[2]
-
Bases to Avoid: Stronger, more nucleophilic bases like alkoxides (e.g., NaOtBu) can be effective but may lead to side reactions, including dehalogenation or reaction with sensitive functional groups.[12]
-
-
Step 4: Optimizing Reaction Conditions:
-
Temperature: Due to the high activation barrier for oxidative addition, these reactions often require elevated temperatures, typically in the range of 80-120 °C.[2][5]
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF, often with a small amount of water, are commonly used to ensure the solubility of all reaction components.[7]
-
Inert Atmosphere: As with most palladium-catalyzed reactions, maintaining a rigorously inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligands.[5]
-
Comparative Data on Ligand Performance
The choice of ligand is arguably the most critical parameter for a successful coupling with 2',6'-dichlorobiphenyl substrates. The following table summarizes the performance of various ligand types in Suzuki-Miyaura couplings of sterically hindered aryl chlorides.
| Ligand Type | Example Ligands | Key Characteristics | Typical Performance with Hindered Substrates |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich, pre-catalysts available | Generally high yields, good functional group tolerance[8][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, thermally stable | Can be highly effective, sometimes at room temperature[8][9] |
| Ferrocenyl Phosphines | QPhos, Josiphos | Robust, air-stable | Effective for some hindered systems[3] |
| Trialkylphosphines | P(tBu)₃ | Very electron-rich and bulky | Highly active, but can be air-sensitive[3] |
| Traditional Triarylphosphines | PPh₃ | Less bulky, less electron-donating | Generally poor to no reactivity[5] |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 2,6-Disubstituted Aryl Chloride
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a challenging 2,6-disubstituted aryl chloride with an arylboronic acid.
Materials:
-
2,6-disubstituted aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Dioxane/H₂O (10:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2,6-disubstituted aryl chloride, arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and add a small amount of the degassed solvent to form a slurry.
-
Add the catalyst slurry to the Schlenk flask.
-
Add the remaining degassed dioxane/H₂O solvent to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Negishi Coupling for Tetra-ortho-Substituted Biaryl Synthesis
The Negishi coupling, which utilizes an organozinc reagent, can be a powerful alternative for constructing highly hindered biaryls, as organozinc reagents are often more reactive than their boronic acid counterparts.[14][15]
Materials:
-
2,6-disubstituted aryl bromide or iodide (1.0 equiv)
-
Organozinc reagent (prepared in situ from the corresponding 2,6-disubstituted aryl halide)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Anhydrous THF
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a solution of the 2,6-disubstituted aryl bromide (1.2 equiv) in anhydrous THF at -78 °C under argon, add n-butyllithium (1.15 equiv) dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add a solution of ZnCl₂ (1.2 equiv) in THF to the aryllithium solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Coupling Reaction:
-
In a separate dry Schlenk flask under argon, add Pd₂(dba)₃ and SPhos.
-
Add the 2,6-disubstituted aryl halide (1.0 equiv) followed by anhydrous THF.
-
Add the freshly prepared organozinc solution to the catalyst mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, dry, and purify as described in Protocol 1.
-
Conclusion
Overcoming the steric barrier in 2',6'-dichlorobiphenyl coupling reactions is a formidable but achievable challenge. Success hinges on a rational approach to catalyst system selection and reaction optimization. The use of modern, bulky, and electron-rich ligands is paramount to facilitate the difficult oxidative addition and promote efficient catalytic turnover. By understanding the underlying principles of the catalytic cycle and systematically troubleshooting common failure modes such as homocoupling and dehalogenation, researchers can confidently synthesize these valuable and complex molecular architectures.
References
-
Synthesis of Programmable Tetra-ortho-Substituted Biaryl Compounds Using Diels−Alder Cycloadditions/Cycloreversions of Disubstituted Alkynyl Stannanes. Journal of the American Chemical Society. [Link]
-
Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Hokkaido University Collection of Scholarly and Academic Papers. [Link]
-
A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. Organic Chemistry Frontiers. [Link]
-
Diels-Alder approach to tetra-ortho-substituted biaryls employing propargylic tertiary alcohols as dienophiles. PubMed. [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]
-
Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. ARKAT USA, Inc.. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Scilit. [Link]
-
Advances in Cross-Coupling Reactions. MDPI. [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. [Link]
-
Negishi coupling. Wikipedia. [Link]
-
Advances in Cross-Coupling Reactions. DOAB. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Efficient Pd‐Catalyzed Direct Coupling of Aryl Chlorides with Alkyllithium Reagents. PMC. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. [Link]
-
Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate. [Link]
-
Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. University of Kentucky X-Ray Crystallography Facility. [Link]
-
Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. SCI. [Link]
-
Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. ACS Publications. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]
-
How to overcome Steric Hindrance? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ikm.org.my [ikm.org.my]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
Improving yield of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol synthesis
Technical Support Center: (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol Synthesis
Topic: Yield Optimization & Process Troubleshooting Ticket ID: #SYN-26DF-BPH Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
Synthesizing (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol presents a classic case of "ortho-effect" frustration.[1] You are attempting to couple a highly sterically hindered 2,6-dichlorophenyl moiety with a 2-fluoro-substituted ring.[1][2]
The primary yield-killers in this reaction are:
-
Protodeboronation: The 2,6-dichlorophenylboronic acid is electronically and sterically predisposed to lose its boron group before coupling occurs.[2]
-
Stalled Transmetalation: The steric bulk of the chlorine atoms hinders the approach of the palladium complex, stalling the catalytic cycle and leading to homocoupling or catalyst decomposition.
-
Chemoselectivity (during reduction): If you are reducing a precursor (aldehyde/ester) to the alcohol, preserving the aryl chlorides is critical.[1]
This guide moves beyond standard textbook protocols to provide field-tested optimization strategies for this specific scaffold.
Module 1: The Critical Step – Suzuki-Miyaura Coupling
The Challenge: Standard conditions (Pd(PPh3)4 / Na2CO3) will likely fail or give <30% yield due to the "2,6-dichloro" steric wall.[1]
Optimized Protocol
-
Coupling Partners: 2,6-Dichlorophenylboronic acid + 3-Bromo-2-fluorobenzyl alcohol (or its aldehyde equivalent).[1][2]
-
Catalyst System: Pd2(dba)3 (1-2 mol%) + SPhos (2-4 mol%).[1][2]
-
Base: K3PO4 (anhydrous or 3.0 M aq.) .[1][2]
-
Why: Phosphate is more basic than carbonate but less nucleophilic, facilitating the activation of the boronic acid without promoting side reactions.
-
-
Solvent: Toluene/Water (10:1) or DME/Water .[1]
-
Note: A biphasic system often helps solubilize the inorganic base while keeping the catalyst active in the organic phase.
-
Troubleshooting The Coupling (Q&A)
Q: My reaction stalls at 40% conversion. Should I add more catalyst? A: No. Adding more catalyst usually just adds more Palladium black. The issue is likely protodeboronation of your boronic acid.
-
Diagnosis: Check LCMS for 1,3-dichlorobenzene.[1][2] If present, your boronic acid is hydrolyzing the C-B bond faster than it couples.
-
Fix:
-
Switch to 1.5 - 2.0 equivalents of the boronic acid.[2]
-
Use anhydrous conditions (Toluene/Dioxane) with CsF or K3PO4 (solid) to minimize water-mediated deboronation.[1][2]
-
Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour to keep its instantaneous concentration low relative to the catalyst.
-
Q: I see a large amount of homocoupled product (Biphenyl dimer). A: This indicates oxidative coupling of the boronic acid, often caused by oxygen leakage.
-
Fix: Degas solvents vigorously. Sparging with Argon for 20 minutes is mandatory. Do not rely on simple sonication.
Module 2: Reduction Strategy (If applicable)
If you are coupling 3-bromo-2-fluorobenzaldehyde to avoid unprotected alcohol issues, you must reduce it carefully.[1][2]
Protocol:
-
Reagent: NaBH4 (Sodium Borohydride) in Methanol/THF (0 °C to RT).
-
Avoid: LiAlH4 (Lithium Aluminum Hydride) or H2/Pd-C .[1]
Visualizing the Pathway
The following diagram illustrates the optimized workflow and decision logic for maximizing yield.
Caption: Logic flow for diagnosing yield loss in sterically hindered Suzuki couplings.
Comparison of Catalyst Systems
| Parameter | Standard (Pd(PPh3)4) | Optimized (Pd2(dba)3 + SPhos) | Advanced (Pd-PEPPSI-IPr) |
| Yield (Est.) | 15 - 30% | 85 - 95% | 80 - 90% |
| Steric Tolerance | Low | Excellent | Very High |
| Reaction Time | 12-24 Hours | 2-6 Hours | 1-4 Hours |
| Cost | Low | Moderate | High |
| Main Risk | Catalyst death before completion | Ligand oxidation (store under Ar) | Catalyst activation required |
FAQs: Specific User Scenarios
Q: Can I use the pinacol ester instead of the boronic acid? A: Yes, and it is often preferred. Pinacol esters are generally more stable towards protodeboronation than free boronic acids.[2] If you can source or synthesize the 2,6-dichlorophenylboronic acid pinacol ester , use it.[1] However, the transmetalation step is slower, so you must use a strong base like Ba(OH)2 or K3PO4 to hydrolyze it in situ or activate it.[1]
Q: The product is an oil that won't crystallize. How do I purify it? A: The biphenyl methanol product is likely a viscous oil or low-melting solid.
-
Column Chromatography: Use Hexanes:Ethyl Acetate (gradient 90:10 to 70:30).[1]
-
Impurity Trap: The main impurity is often the de-boronated arene. It is non-polar.[2] Flush the column with 100% Hexanes first to remove it, then ramp up polarity to elute your alcohol.[1]
Q: I need to scale this to 100g. Any safety concerns? A:
-
Exotherm: The Suzuki reaction is exothermic.[3] On a large scale, add the catalyst last or use controlled heating.
-
Residual Pd: For drug development, Pd levels must be <10 ppm.[1] Use a metal scavenger (e.g., SiliaMetS® Thiol ) during the workup phase.[1]
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
- Title: "Buchwald Phosphines in Palladium-C
-
Source: Sigma-Aldrich / Merck Technical Library.[1]
- Context: Defines SPhos and XPhos as superior ligands for ortho-disubstituted biaryl synthesis.
-
Protodeboronation Mechanisms
-
General Suzuki Reaction Guide
- Related Scaffold Synthesis (Regioisomer): Title: "(2',6'-Dichloro-3-fluoro-biphenyl-4-yl)-methanol Product Page." Source: MolCore. Context: Verifies the stability and existence of the core chemical scaffold.
Sources
Solubility issues of polychlorinated biphenyl methanols in organic solvents
Technical Support Center: Polychlorinated Biphenyl Methanols (HO-PCBs)
Welcome to the technical support guide for handling polychlorinated biphenyl methanols (HO-PCBs), also known as hydroxylated PCBs. This resource is designed for researchers, analytical scientists, and professionals in drug development who are encountering challenges with the solubility of these unique compounds. Unlike their parent polychlorinated biphenyls (PCBs), HO-PCBs present distinct chemical properties that require a nuanced approach to experimental design. This guide provides in-depth, field-proven insights and troubleshooting workflows to ensure the successful preparation and handling of HO-PCB solutions.
Understanding the Challenge: Why HO-PCBs Are Not Just "PCBs with a Handle"
The primary source of confusion and experimental failure when working with HO-PCBs stems from treating them identically to their parent PCB congeners. While both are chlorinated biphenyl structures, the introduction of a single hydroxyl (-OH) group fundamentally alters the molecule's physicochemical behavior.
Parent PCBs are notoriously nonpolar and hydrophobic, making them freely soluble in nonpolar organic solvents like hexane, isooctane, and oils.[1][2][3] In contrast, the hydroxyl group on an HO-PCB introduces polarity and the capacity for hydrogen bonding. This change increases their water solubility and makes them weak acids, but they largely retain a hydrophobic character due to the chlorinated phenyl rings.[4][5] This dual nature—part polar, part nonpolar—is the crux of the solubility challenge.
Table 1: Comparative Properties of Parent PCBs vs. HO-PCBs
| Property | Parent PCBs | Polychlorinated Biphenyl Methanols (HO-PCBs) | Causality of Difference |
| Polarity | Nonpolar | Moderately Polar / Amphiphilic | The addition of a hydroxyl (-OH) group introduces a polar functional group capable of hydrogen bonding.[5] |
| Water Solubility | Very Low | Significantly Higher than Parent PCBs | The polar -OH group can interact with water molecules, increasing aqueous solubility.[4][5] |
| logKow | High (Increases with chlorination) | Slightly Lower than Parent PCBs | The hydroxyl group slightly reduces the octanol-water partition coefficient, but the molecule remains highly lipophilic.[5] |
| Acidity | Neutral | Weakly Acidic | The phenolic hydroxyl group is ionizable, with the pKa decreasing as the number of electron-withdrawing chlorine atoms increases.[5] |
| Recommended Solvents | Nonpolar (e.g., Hexane, Isooctane)[6][7] | Polar (e.g., Methanol, Acetonitrile, DMSO) | Polar solvents can interact with the hydroxyl group, facilitating dissolution. |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the dissolution and handling of HO-PCB standards and experimental compounds.
Q1: My HO-PCB standard won't dissolve in hexane, which I use for all my parent PCB work. What is wrong?
A1: This is the most common pitfall. Hexane is an excellent solvent for nonpolar parent PCBs but is a poor choice for HO-PCBs.
-
Causality: The insolubility is due to a fundamental polarity mismatch. The energy required to break the intermolecular hydrogen bonds between HO-PCB molecules and to disrupt the van der Waals forces of the hexane solvent is not sufficiently compensated by the weak interactions that would form between the polar HO-PCB and the nonpolar solvent.
-
Solution: You must switch to a more polar solvent. For preparing primary stock solutions, polar solvents that can act as both hydrogen bond donors and acceptors are ideal.
-
Recommended Starting Solvents:
-
Methanol (HPLC Grade): An excellent first choice due to its polarity and hydrogen bonding capability.
-
Acetonitrile (HPLC Grade): Another strong candidate, particularly for preparing samples for LC-MS analysis where it is a common mobile phase component.[8]
-
Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, useful for highly recalcitrant compounds. However, be mindful of its high boiling point and potential for interference in some analytical systems.
-
-
Q2: I've dissolved my HO-PCB in methanol, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when the solvent environment suddenly becomes unfavorable for keeping the compound in solution. Your aqueous buffer is significantly more polar than the methanol stock, and the hydrophobic character of the HO-PCB dominates, causing it to aggregate and precipitate.
-
Causality: The solubility of the HO-PCB is exceeded once the percentage of the organic co-solvent (methanol) falls below a critical threshold.
-
Troubleshooting Workflow: Follow a systematic approach to resolve this issue. The diagram below outlines the decision-making process.
Caption: Solvent selection guide based on HO-PCB chlorination level.
-
For highly chlorinated congeners, you may need to employ more aggressive dissolution techniques or stronger solvents like DMSO from the outset. Gentle warming or sonication can also be beneficial (see Protocol section).
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution of a Mid-to-High Chlorinated HO-PCB
This protocol provides a self-validating system to ensure complete dissolution. The key is to prepare the solution gravimetrically and visually confirm the absence of particulate matter.
-
Materials:
-
HO-PCB analytical standard (e.g., 4-OH-CB187)
-
HPLC-grade methanol or DMSO
-
Analytical balance (readable to at least 0.01 mg)
-
2.0 mL amber glass autosampler vial with a screw cap and PTFE-lined septum
-
Vortex mixer
-
Ultrasonic bath
-
-
Step-by-Step Methodology:
-
Tare the Vial: Place the clean, dry amber vial (with its cap and septum) on the analytical balance and tare the weight.
-
Weigh the Standard: Carefully add approximately 1.0 mg of the HO-PCB standard into the tared vial. Record the exact weight (e.g., 1.05 mg). Precision is critical.
-
Solvent Calculation: Calculate the exact volume of solvent needed to achieve a 1 mg/mL concentration.
-
Example: For a weight of 1.05 mg, you will need 1.05 mL of solvent.
-
-
Initial Solvent Addition: Add approximately 80% of the calculated solvent volume to the vial.
-
Vortexing: Immediately cap the vial and vortex vigorously for at least 60 seconds. This provides mechanical energy to break up the solid material.
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes. The cavitation energy helps to break down smaller aggregates and enhances dissolution. Caution: Do not allow the bath to become excessively hot, as this could potentially degrade the analyte.
-
Dilution to Final Volume: Remove the vial, allow it to return to room temperature, and add the remaining solvent to reach the final calculated volume.
-
Final Mixing and Inspection: Vortex the vial again for 30 seconds. Hold the vial up to a bright light source against a dark background. There should be no visible solid particles or haziness. If particulates are still visible, repeat steps 6-8.
-
Storage: Store the stock solution in the dark at 4°C or -20°C, as recommended by the standard supplier.
-
References
-
What is a solvent of choice for analysis of PCBs by GC-MS? (ResearchGate) - [Link]
-
Determination of 26 polychlorinated biphenyls congeners in soil samples using microwave-assisted extraction with open vessel and gas chromatography (Taylor & Francis) - [Link]
-
Measurement of selected polychlorinated biphenyls (PCBs) in water via ultrasound assisted emulsification-microextraction (USAEME) using low-density organic solvents (PubMed) - [Link]
-
Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray (PMC) - [Link]
-
Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities (PMC) - [Link]
-
Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure (ACS Publications) - [Link]
-
-
CHEMICAL AND PHYSICAL INFORMATION (ATSDR) - [Link]
-
-
-
EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls (NCBI) - [Link]
-
-
Optimizing Solvent Extraction of PCBs from Soil (SciSpace) - [Link]
-
Determining Polychlorinated Biphenyls in Soil Using Accelerated Solvent Extraction (ASE) (Metrology and Measurement Systems) - [Link]
-
Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs)in Blood Plasma by High-Performance Liquid Chromatography (ResearchGate) - [Link]
-
Measurement Method for Hydroxylated Polychlorinated Biphenyls in the Blood of Yusho Patients by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (Kyushu University) - [Link]
-
Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments (ACS Publications) - [Link]
-
Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) (PMC) - [Link]
-
A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol-Water Partition Coefficients of the Polychlorinated (NIST) - [Link]
-
POLYCHLORINATED BIPHENYLS (toxoer.com) - [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Home | toxoer [campus.toxoer.com]
- 4. Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pjoes.com [pjoes.com]
- 8. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
Purification methods for (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol from reaction mixtures
Document ID: TSC-2026-03-DFBM-PUR
Welcome to the technical support guide for the purification of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges encountered during the purification of this key pharmaceutical intermediate.
Introduction: The Importance of Purity
(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final drug product. The most common synthetic route to this class of biphenyls is the Suzuki-Miyaura cross-coupling reaction, which, while powerful, can generate a predictable profile of process-related impurities.[1][2][3] This guide will focus on post-reaction workup and purification strategies to isolate the target molecule with high purity.
Section 1: Understanding Potential Impurities
Effective purification begins with understanding what you need to remove. For a typical Suzuki-Miyaura coupling, the reaction mixture is likely to contain more than just your desired product.
FAQ: What are the most common impurities I should expect?
Answer: Based on the typical Suzuki-Miyaura reaction mechanism, you should anticipate several classes of impurities:
-
Unreacted Starting Materials: The parent aryl halide and the boronic acid or ester.
-
Homocoupling Products: Symmetrical biphenyls formed by the coupling of two identical starting material molecules (e.g., two aryl halides or two boronic acids).[1][4] These are often non-polar and can be challenging to separate.
-
Protodeboronation Byproducts: The boronic acid starting material can be replaced by a hydrogen atom from a proton source in the reaction mixture, leading to a de-borylated arene.[1]
-
Dehalogenation Products: The starting aryl halide may lose its halogen atom, which is then replaced by a hydrogen.[1]
-
Catalyst Residues: Residual palladium from the catalyst can be present.[1]
-
Inorganic Salts: Bases like K₂CO₃ or phosphates used in the reaction are typically removed during the initial aqueous workup.[2]
Section 2: Purification via Flash Column Chromatography
Flash column chromatography is a highly versatile and powerful technique for separating compounds with different polarities.[5][6][7] Given that the target molecule contains a polar hydroxyl (-CH₂OH) group, it will interact more strongly with a polar stationary phase (like silica gel) than the less polar homocoupling and dehalogenation impurities.
Workflow: General Purification Strategy
Caption: General purification workflow for (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol.
Detailed Protocol: Normal-Phase Flash Chromatography
-
Stationary Phase Selection: Standard silica gel (SiO₂) is the most common and effective choice for this separation.[5]
-
Solvent System (Eluent) Selection:
-
Initial Screening: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your target product an Rf value between 0.15 and 0.4.[7] This range provides the best balance of separation and reasonable elution time.
-
Recommended Systems: A two-component system of a non-polar and a polar solvent is standard.[8] The most common workhorse is a mixture of Hexane and Ethyl Acetate (EtOAc).[9] For more polar compounds, a Dichloromethane (DCM) and Methanol (MeOH) system can be effective.[7][8][9]
-
-
Column Packing:
-
Create a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane).
-
Pour the slurry into the column and use gentle pressure or tapping to ensure an even, compact bed with no air bubbles.[5]
-
Add a thin layer of sand on top to prevent the silica bed from being disturbed during sample loading.[5]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent, like DCM, to keep the initial band as narrow as possible.[5] Carefully apply this solution to the top of the column.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[10] This technique often results in better resolution.
-
-
Elution:
-
Begin eluting with a low-polarity mixture (e.g., 5% EtOAc in Hexane).
-
You can use either an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. A gradient is often more efficient, starting with low polarity to elute non-polar impurities first, then increasing the polarity to elute the desired product.[9][11]
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol.
Data Table: Recommended Eluent Systems
| Solvent System | Polarity | Typical Use Case & Rationale |
| Ethyl Acetate / Hexane | Low to High | The standard, versatile system.[8][9] Start with a low percentage of EtOAc (5-10%) to elute non-polar homocoupling byproducts, then increase the gradient (to 20-40% EtOAc) to elute the target methanol product. |
| Dichloromethane / Methanol | Medium to Very High | Excellent for more polar compounds or when solubility in EtOAc/Hexane is poor.[7][8][9] Use a low percentage of MeOH (1-5%), as methanol is a very strong solvent on silica. Caution: Using more than 10% methanol can risk dissolving the silica gel.[8] |
| Diethyl Ether / Hexane | Low to Medium | Good for compounds that may be sensitive to the slightly acidic nature of silica or require lower boiling point solvents for easy removal. |
Troubleshooting Guide: Flash Chromatography
Question: My compound is not separating from an impurity. What should I do?
Answer: Poor resolution is a common issue. Here is a logical approach to solving it:
-
Optimize the Eluent: The separation (selectivity) is highly dependent on the solvent system. If Hexane/EtOAc isn't working, try a different solvent family. For example, substituting Hexane with Toluene can introduce π-π interactions that may help separate aromatic compounds.[7]
-
Decrease the Flow Rate: Slower flow rates allow more time for the compound to equilibrate between the stationary and mobile phases, which can improve resolution.
-
Use a Longer Column / Finer Silica: Increasing the column length or using silica gel with a smaller particle size increases the number of theoretical plates, leading to better separation.
-
Check Sample Load: Overloading the column is a primary cause of poor separation. A general rule of thumb for a moderately difficult separation is to use a silica-to-compound weight ratio of 50:1 to 100:1.[5]
Question: My product is eluting as a broad, tailing peak. How can I fix this?
Answer: Peak tailing often indicates an issue with compound-silica interaction or solubility.
-
Acidic/Basic Nature: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic. If your compound has basic sites, it can interact strongly, causing tailing. While (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is neutral, this is a key point for other purifications. For basic compounds, adding a small amount of triethylamine (~0.1-1%) to the eluent can help. For acidic compounds, adding acetic acid can have a similar effect.[5]
-
Insolubility: If the compound is not very soluble in the eluent, it can lead to band broadening. Ensure your chosen solvent system is one in which the product is reasonably soluble.
-
Column Degradation: Using a high percentage of methanol (>10%) can degrade the silica gel, leading to poor peak shape.[8]
Section 3: Purification via Recrystallization
Recrystallization is an excellent and cost-effective method for purifying solid compounds, especially as a final "polishing" step after chromatography.[6] The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
FAQ: How do I choose the right solvent for recrystallization?
Answer: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low (room or ice-bath) temperatures.[12] Impurities, conversely, should either be completely soluble or completely insoluble at all temperatures.
-
For (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol: Given its mixed polarity, a single solvent like Toluene or a mixed-solvent system is a good starting point.
-
Mixed-Solvent System (e.g., Ethanol/Water): This is a powerful technique.[12]
-
Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is very soluble.
-
Add a hot "poor" solvent (e.g., water) dropwise, in which the product is insoluble, until the solution just becomes cloudy (the saturation point).
-
Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Troubleshooting Guide: Recrystallization
Caption: Troubleshooting common recrystallization problems.
Question: My compound formed an oil, not crystals. What went wrong?
Answer: This is called "oiling out" and typically happens for two reasons.[12]
-
Low Melting Point: The solution became saturated at a temperature that is above the melting point of your compound (or a compound/impurity eutectic mixture).
-
High Impurity Concentration: Impurities can depress the melting point of your compound. Solution: Reheat the mixture until the oil fully dissolves. Add a small amount of the "good" solvent to decrease the saturation temperature. Then, allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange themselves into a crystal lattice.[12]
Question: I'm getting a very poor recovery of my product. Why?
Answer: This is one of the most common issues in recrystallization.
-
Using Too Much Solvent: This is the most frequent cause.[12] If too much solvent is used, the solution will not become saturated upon cooling, and the product will remain dissolved. Use the absolute minimum amount of hot solvent required to dissolve your compound.
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel as it cools. To prevent this, use a pre-heated funnel and receiving flask.[12]
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[12]
References
-
University of Rochester. Solvent Systems for Flash Column Chromatography. Chemistry - University of Rochester. Available at: [Link]
-
Dahmen, J. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Chemistry Blog. Available at: [Link]
-
OpenOChem Learn. Flash Chromatography. Available at: [Link]
-
Process Development and Scale-up Chemistry. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Biotage. Successful flash chromatography. Available at: [Link]
-
Lopez, A. O., et al. (2025). CORRELATING THE DISORDER-TO-ORDER TRANSITION OF BIPHENYL AND NAPHTHALENE ON Al2O3 TO NUCLEATION-CRYSTALLIZATION KINETICS. Journal of Undergraduate Chemistry Research, 24(4), 122. Available at: [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link]
-
Veeprho. (2020). The Creation and Separation of Impurities. Available at: [Link]
-
Wang, J., et al. (2022). Controlling solid form and crystal habit of triphenylmethanol by antisolvent crystallization in a microfluidic device. CrystEngComm, 24, 824-834. Available at: [Link]
-
Organic Syntheses Procedure. v93p0147. Available at: [Link]
-
Lilly-Spain. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
-
Lin, D., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Protein & Cell, 13, 620-642. Available at: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]
-
University of Leeds. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
- Google Patents. US4764256A - Removal of polychlorinated biphenyls by solvent extraction.
-
ResearchGate. Anti-solvent Crystallization Behavior of Triphenylmethanol in a Droplet-based Microfluidic Device | Request PDF. Available at: [Link]
- Google Patents. CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol.
-
WIPO Patentscope. WO/2014/185321 PURIFICATION METHOD FOR DICHLOROMETHANE.... Available at: [Link]
- Google Patents. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Available at: [Link]
- Google Patents. CN105344211A - Method for efficiently removing impurities in methanol....
- Google Patents. WO2010002712A2 - Method of crystallization.
-
EPA. Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Available at: [Link]
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available at: [Link]
-
ResearchGate. (PDF) Transformation of Polychlorinated Biphenyls (PCBs) into Non-Hazardous Products by Electron Beam Treatment. Available at: [Link]
-
Organic Syntheses Procedure. Org. Synth. 2014, 91, 39-51. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
The NELAC Institute. (2024). New Options for Solvent Extraction of Polychlorinated Biphenyls from Environmental Matrices. Available at: [Link]
-
DESWATER. Removal of polychlorinated biphenyls and recycling of tween-80 in soil washing eluents. Available at: [Link]
-
Organic Syntheses Procedure. 3. Available at: [Link]
-
European Patent Office. EP 0500156 A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. Available at: [Link]
- Google Patents. US3705203A - Method for purifying biphenyl.
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Preventing defluorination side reactions during biphenyl synthesis
The following technical guide is structured as a specialized support center resource. It is designed to troubleshoot and prevent the cleavage of Carbon-Fluorine (C–F) bonds during the synthesis of fluorinated biphenyls, specifically via Palladium-catalyzed cross-coupling (Suzuki-Miyaura).
Topic: Preventing Defluorination Side Reactions
Ticket ID: #C-F-PROTECT-01 Status: Active Priority: Critical (Structural Integrity)
Executive Summary: The Defluorination Challenge
In drug discovery, fluorine is a critical bioisostere used to modulate lipophilicity and metabolic stability. However, the very properties that make C–F bonds desirable (high polarity, strong bond energy) can lead to specific failure modes under metal catalysis:
-
Hydrodefluorination (HDF): Replacement of –F with –H.
-
Defluorinative Coupling: Replacement of –F with the incoming nucleophile (via C–F activation).
-
Nucleophilic Aromatic Substitution (
): Direct displacement of fluoride by the base.
This guide provides the mechanistic logic and protocols to suppress these pathways and ensure the fluorine atoms remain on the final biphenyl scaffold.
Mechanistic Diagnostics (Root Cause Analysis)
Before applying a fix, identify the specific pathway compromising your synthesis.
DOT Diagram 1: Competing Pathways in Pd-Catalysis
This diagram illustrates where the catalytic cycle diverges into unwanted defluorination.
Caption: Figure 1. The "Danger Zones" for defluorination occur primarily after oxidative addition (HDF risk) or via direct metal insertion into activated C-F bonds.
Module 1: Catalyst & Ligand Engineering
The most effective control is steric shielding. We must make the C–F bond physically inaccessible to the metal center or accelerate the desired cycle so side reactions cannot compete.
The "Steric Wall" Strategy
Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands).
-
Mechanism: These ligands promote reductive elimination (the final step) exceptionally well. By accelerating the release of the product, the lifetime of the vulnerable Pd(II) intermediate is reduced, minimizing the window for side reactions like HDF.
-
Recommendation:
-
Primary Choice: XPhos or RuPhos .
-
Why: Their large bulk prevents the palladium from coordinating to the small fluorine atom (preventing C–F activation) and shields the metal center from
-hydride elimination pathways.
-
Catalyst Source
Avoid Pd(II) sources that require harsh reduction.
-
Avoid:
+ (Requires reduction, often by solvent/base, generating hydrides). -
Use: Pre-formed Pd(0) sources or precatalysts like
or XPhos Pd G3/G4 . These enter the cycle immediately without generating excess hydrides.
Module 2: Reaction Environment (Base & Solvent)
The environment dictates the survival of the C–F bond against nucleophilic attack (
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Toluene, Dioxane, or THF | Avoid Alcohols (MeOH, EtOH, iPrOH). Alcohols are primary hydride sources via |
| Base | Avoid Alkoxides ( | |
| Water | Strictly Anhydrous (if HDF is observed) | Water can facilitate protodeboronation and act as a proton source for HDF. Use molecular sieves if the substrate is sensitive. |
| Temperature | 60°C - 80°C | High temperatures (>100°C) overcome the activation barrier for C–F insertion. Keep it as low as possible while maintaining conversion. |
Module 3: Experimental Protocol
Protocol ID: SUZUKI-F-PROTECT-V2 Application: Coupling of polyfluorinated aryl bromides/chlorides with aryl boronic acids.[1]
Reagents:
-
Electrophile: 1-Bromo-2,4-difluorobenzene (1.0 equiv)
-
Nucleophile: Phenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: Anhydrous Toluene/THF (4:1 ratio)
Step-by-Step Workflow:
-
Preparation: Dry all glassware in an oven (
) overnight. Cool under a stream of Argon. -
Charging: Add the aryl bromide, boronic acid, base, and XPhos Pd G4 precatalyst to the reaction vial.
-
Note: Using G4 precatalyst ensures a 1:1 Pd:Ligand ratio and prevents "free" Pd from attacking C–F bonds.
-
-
Inertion: Cap the vial and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous Toluene and THF via syringe.
-
Reaction: Heat to 60°C for 4–12 hours.
-
Workup: Dilute with EtOAc, filter through a celite plug (to remove Pd), and wash with water.
-
Purification: Flash chromatography.
Troubleshooting FAQs
Q1: I am seeing significant Hydrodefluorination (M-18 mass shift). Why?
Diagnosis: You likely have a "Hydride Leak." Fix:
-
Check Solvent: Are you using isopropanol or ethanol? Switch to Toluene.
-
Check Base: Are you using
or alkoxides? These have -hydrogens that Pd can abstract. Switch to inorganic bases like . -
Check Water: Trace water can protonate a Pd-Aryl species. Add 4Å Molecular Sieves.
Q2: My fluorinated boronic acid is disappearing, but no product is forming.
Diagnosis: This is Protodeboronation , not defluorination of the product. Polyfluorinated boronic acids (e.g., pentafluorophenyl) are notoriously unstable. Fix:
-
Switch Reagent: Use a MIDA Boronate or Potassium Trifluoroborate (
) . These slow-release the active species, preventing decomposition [2]. -
Fast Coupling: Increase catalyst loading (to 5 mol%) to make the coupling rate faster than the decomposition rate.
Q3: The fluorine atom on my pyridine ring is being replaced by the boronic acid aryl group.
Diagnosis: This is Defluorinative Coupling via
-
Ligand Switch: Use a ligand with a larger "bite angle" or extreme bulk (e.g., BrettPhos ) to destabilize the transition state for C–F insertion.
-
Lower Temperature: C–F activation has a higher energy barrier than C–Br activation. Lower the temperature to 40–50°C and allow a longer reaction time.
Decision Tree: Troubleshooting Logic
Caption: Figure 2. Diagnostic logic flow for identifying and resolving fluorine loss.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
- K. L. Billingsley, S. L. Buchwald.An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 2007. (Contextual grounding on ligand efficacy).
-
BenchChem. Troubleshooting Dehalogenation in Cross-Coupling Reactions. Retrieved from
-
Sigma-Aldrich. Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions. Retrieved from
Sources
Technical Support Center: Crystallization of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
Welcome to the technical support center for the crystallization of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material. The unique substitution pattern of this molecule, featuring two chlorine atoms and a fluorine atom on the biphenyl core, presents specific challenges and opportunities in crystallization that this guide will address.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol?
A1: The selection of an appropriate solvent is critical for successful crystallization.[1] For a halogenated biphenyl methanol derivative like this, a good starting point is to screen a range of solvents with varying polarities. Based on the structure, which has both nonpolar (biphenyl core) and polar (hydroxyl group) features, a solvent system that can accommodate both is ideal.
-
Primary Solvent Systems to Consider:
-
Alcohols (Methanol, Ethanol): These are often effective for compounds with hydroxyl groups. Methanol, in particular, has shown good results for recrystallizing biphenyl compounds due to the significant difference in biphenyl's solubility at high and low temperatures.[2]
-
Esters (Ethyl Acetate): Ethyl acetate is a moderately polar solvent that can be effective. A recent patent for a similar biphenyl methanol derivative highlights the use of ethyl acetate in the recrystallization process.[3]
-
Ketones (Acetone): Acetone is another common solvent for recrystallizing organic compounds.[4]
-
Chlorinated Solvents (Dichloromethane): While effective at dissolving many organic compounds, their high volatility can sometimes lead to rapid crystallization and the formation of small or impure crystals.[5]
-
Aromatic Solvents (Toluene): Toluene can be a good choice, especially for aromatic compounds, as it can promote π-π stacking interactions which may aid in crystal lattice formation.[5]
-
-
Co-solvent (Antisolvent) Systems:
-
If the compound is too soluble in a particular solvent, an antisolvent can be added to induce crystallization.[1][6] A common approach is to dissolve the compound in a good solvent (e.g., ethyl acetate) and then slowly add a non-polar antisolvent like hexane or cyclohexane until turbidity is observed. A patent for a similar compound suggests a mixture of ethyl acetate and n-hexane.[3]
-
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out," the separation of the solute as a liquid phase, is a common problem in crystallization.[7] It typically occurs when the solution is highly supersaturated at a temperature above the compound's melting point or when significant impurities are present.
-
Troubleshooting Steps:
-
Reduce Supersaturation: Add a small amount of the hot solvent to the mixture to decrease the concentration.[7]
-
Lower the Crystallization Temperature: Allow the solution to cool more slowly to a lower temperature before crystallization begins. A gradual cooling process is key.[7]
-
Seeding: Introduce a "seed crystal" of the pure compound to the cooled, saturated solution. This provides a template for crystal growth and can bypass the energy barrier for nucleation.[6][7][8]
-
Solvent System Modification: Consider using a different solvent or a co-solvent system where the compound has lower solubility at elevated temperatures.[7]
-
Q3: The crystals I'm obtaining are very small or needle-like. How can I grow larger crystals?
A3: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger, more well-defined crystals, the rate of crystallization needs to be slowed down.
-
Strategies for Larger Crystals:
-
Slow Cooling: This is the most critical factor. Allow the hot, saturated solution to cool to room temperature slowly on the benchtop, insulated if necessary, before transferring it to a colder environment like a refrigerator.[7]
-
Reduce Supersaturation: A slightly less concentrated solution will crystallize more slowly, allowing for the growth of larger crystals. This can be achieved by using a slightly larger volume of solvent.[9]
-
Solvent Choice: The choice of solvent can significantly influence crystal habit. Experimenting with different solvents may yield crystals with a different morphology.[7]
-
Q4: I have a low yield after recrystallization. How can I improve it?
A4: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.
-
Tips for Improving Yield:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Excess solvent will lead to lower recovery.[7]
-
Sufficient Cooling: Ensure the solution is cooled to a low enough temperature to maximize the amount of product that crystallizes out.[7]
-
Recover a Second Crop: The mother liquor from the first filtration can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower than the first.[7]
-
Antisolvent Addition: If not already in use, consider an antisolvent crystallization method, which can often lead to higher yields.[10]
-
Troubleshooting Guide
This section provides a more in-depth, systematic approach to resolving common issues encountered during the crystallization of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol.
Issue 1: No Crystals Form Upon Cooling
If no crystals appear after the solution has cooled to room temperature and been allowed to stand, the solution is likely not supersaturated.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for when no crystals form.
Issue 2: Rapid Crystallization Leading to Impure Product
Rapid crystallization, often referred to as "crashing out," can trap impurities within the crystal lattice.[9]
Protocol to Slow Down Crystallization:
-
Re-dissolve the Solid: Place the flask containing the rapidly formed crystals back on the heat source.
-
Add More Solvent: Add a small additional volume (e.g., 1-2 mL for every 100 mg of solid) of the hot solvent to the flask.[9]
-
Ensure Complete Dissolution: Bring the solution back to a boil to ensure all the solid has re-dissolved.
-
Slow Cooling: Remove the flask from the heat and allow it to cool slowly and undisturbed on the benchtop. Insulating the flask with a beaker of warm water or a cloth can further slow the cooling rate.
Issue 3: Colored Impurities in the Crystalline Product
If the final crystals have a persistent color, it is likely due to the presence of colored impurities.
Procedure for Decolorization:
-
Dissolve the Crude Product: Dissolve the impure (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol in the minimum amount of a suitable hot solvent.
-
Add Activated Charcoal: Add a very small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal.[7]
-
Crystallize: Allow the hot, colorless filtrate to cool and crystallize as usual.[7]
Experimental Protocol: A Recommended Starting Point
This protocol provides a general guideline. Optimization of solvent volumes and temperatures will likely be necessary.
Materials:
-
Crude (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
-
Selected solvent (e.g., Ethyl Acetate)
-
Selected antisolvent (e.g., n-Hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Stirring mechanism
-
Filtration apparatus (e.g., Buchner funnel and flask)
Procedure:
-
Dissolution: Place the crude (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of hot ethyl acetate until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration at this stage.
-
Induce Crystallization: Remove the flask from the heat. Slowly add n-hexane dropwise until the solution becomes slightly turbid. If too much antisolvent is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (a mixture of ethyl acetate and n-hexane can be used) to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly.
Data Summary
Table 1: Potential Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Methanol | 64.7 | Polar | Good for compounds with hydroxyl groups; solubility of biphenyls varies significantly with temperature.[2] |
| Ethanol | 78.4 | Polar | Similar to methanol, but less volatile.[4] |
| Ethyl Acetate | 77.1 | Moderately Polar | A versatile solvent for a range of organic compounds.[3] |
| Acetone | 56 | Polar Aprotic | A good solvent for many organic compounds, but its volatility can lead to rapid crystallization.[4] |
| Dichloromethane | 39.6 | Moderately Polar | High solvent power, but very volatile which can be a disadvantage.[4][5] |
| Toluene | 110.6 | Nonpolar | Good for aromatic compounds; less volatile. |
| n-Hexane | 69 | Nonpolar | Often used as an antisolvent.[3] |
| Cyclohexane | 80.7 | Nonpolar | Another common antisolvent. |
Visualization of Troubleshooting Crystallization
Caption: A logical workflow for troubleshooting common crystallization problems.
References
-
Recrystallization of Active Pharmaceutical Ingredients. (URL: [Link])
-
Pharmaceutical Crystallization in drug development. (URL: [Link])
-
Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core. (URL: [Link])
-
Lab Procedure: Recrystallization - LabXchange. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents. (URL: [Link])
-
Why is methanol a good solvent to recrystallize biphenyl? (URL: [Link])
-
Recrystallization of Active Pharmaceutical Ingredients. (URL: [Link])
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (URL: [Link])
-
Fluorination in Core-Only Calamitic Liquid Crystals: How Many and Where Should They Go? (URL: [Link])
-
Guide for crystallization. (URL: [Link])
- CN119661322A - A kind of synthetic method of 4-biphenylmethanol - Google P
-
3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. mt.com [mt.com]
- 2. homework.study.com [homework.study.com]
- 3. CN119661322A - A kind of synthetic method of 4-biphenylmethanol - Google Patents [patents.google.com]
- 4. Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unifr.ch [unifr.ch]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LabXchange [labxchange.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. syrris.com [syrris.com]
Technical Support Center: Palladium Removal from Biphenyl Methanol Products
Status: Active Ticket ID: PD-REM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Pd residues in Suzuki-Miyaura coupling products (Biphenyl Methanols)
Executive Summary & Diagnostic Logic
You are likely encountering difficulty removing palladium (Pd) from a biphenyl methanol intermediate following a Suzuki-Miyaura coupling. This is a known challenge in process chemistry. The biphenyl methanol structure presents a specific "trap" for palladium: the benzylic hydroxyl group can act as a weak ligand, while the aromatic
Regulatory Context: Under ICH Q3D guidelines, Palladium is a Class 2B impurity.[1]
-
Oral PDE: 100 µ g/day (typically <10 ppm in API).[2]
-
Parenteral PDE: 10 µ g/day (typically <1 ppm in API).[2]
Use the decision matrix below to select the correct remediation strategy for your specific batch conditions.
Workflow: Remediation Decision Tree
Figure 1: Decision matrix for selecting the optimal palladium removal technique based on product physical state and solubility.[2]
Strategy A: Solid-Supported Scavengers (The Gold Standard)
For biphenyl methanols that are soluble in organic solvents (THF, Ethyl Acetate, DCM), functionalized silica is the most reliable method. It avoids the emulsion problems common with liquid-liquid extraction.
The Mechanism
Unlike activated carbon (which relies on non-specific adsorption), functionalized silica uses chemisorption. The sulfur atoms in the scavenger act as soft Lewis bases, forming a covalent bond with the soft Lewis acid (Pd).
Recommended Phase: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent).
Protocol: Batch Mode Scavenging
-
Dissolution: Dissolve your crude biphenyl methanol in a compatible solvent (THF or Ethyl Acetate are preferred; avoid alcohols if possible as they compete for coordination).
-
Loading: Add 4–8 equivalents of Thiol-Silica relative to the residual Pd content (not the catalyst amount). If residual Pd is unknown, use 10% w/w relative to the product.
-
Temperature: Heat to 50–60°C .
-
Why? Palladium complexes in biphenyl systems are often stable. Heat provides the activation energy required to break the Pd-Product coordination and transfer the metal to the scavenger.
-
-
Time: Stir for 4 hours .
-
Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.
-
Analysis: Test filtrate via ICP-MS.
Comparative Efficiency Data
| Scavenger Type | Functional Group | Selectivity for Pd | Best Solvent Systems | Notes |
| Thiol-Silica | -SH (Propylthiol) | High | THF, EtOAc, DCM | Best general purpose. Scavenges Pd(II) and Pd(0). |
| Thiourea-Silica | -NH-CS-NH- | Medium | Ethanol, MeOH | Better if product is only soluble in alcohols. |
| Diamine-Silica | -NH-CH2-CH2-NH2 | Low/Medium | Hexane, Toluene | Can strip Pd but may also bind acidic products. |
| Activated Carbon | N/A | Low | All | Non-specific. High yield loss (API gets stuck). |
Strategy B: Chelation Washes (The Liquid Phase Solution)
If your product is currently dissolved in a water-immiscible solvent (e.g., Toluene, DCM) during the work-up, use an aqueous chelation wash before isolating the solid.
The Mechanism
Water-soluble ligands (L-Cysteine or N-Acetyl Cysteine) compete with the biphenyl methanol for the Palladium. They form water-soluble Pd-Cysteine complexes that partition into the aqueous phase.
Protocol: L-Cysteine Wash[3][4]
-
Preparation: Prepare a 5% (w/v) aqueous solution of L-Cysteine .
-
pH Adjustment: Adjust the aqueous solution to pH 7–8 using NaOH.
-
Critical Step: The thiol group on cysteine must be deprotonated (thiolate) to effectively bind Pd. If the pH is too low, efficiency drops drastically.
-
-
Contact: Add the aqueous solution to your organic product layer (ratio 1:1 v/v).
-
Agitation: Stir vigorously for 60 minutes at 40°C.
-
Separation: Separate layers. The Pd will move to the yellow/orange aqueous layer.
-
Repeat: Perform a second wash if the organic layer remains dark.
Troubleshooting & FAQs
Q: My product is turning grey/black after crystallization. Why? A: This is "Palladium Black" (colloidal Pd(0)).
-
Cause: The Pd catalyst decomposed/reduced during the reaction. Scavengers struggle to grab large metal clusters.
-
Fix: You must filter the solution through Celite or a 0.2 µm membrane before adding the scavenger. The scavenger handles soluble Pd; filtration handles colloidal Pd.
Q: I used Thiol-Silica, but the Pd levels are still >50 ppm. What went wrong? A: Check your solvent and steric hindrance.
-
Solvent: Did you use DCM? DCM is good for solubility but can sometimes coordinate weakly. Try switching to THF.
-
Sterics: Biphenyl methanols are bulky. The Pd might be trapped in the crystal lattice if you didn't fully dissolve the product. Ensure the mixture was a clear solution during scavenging, not a slurry.
Q: Can I just distill the product? A: Likely not. Biphenyl methanols usually have high boiling points. Distillation often leads to thermal decomposition of the Pd-catalyst residues, causing them to sublime with your product, resulting in zero purification.
Q: Why not just use Activated Carbon (Charcoal)? A: You can, but expect yield loss.
-
The Trap: Biphenyl rings stick very well to charcoal (
- interactions). You might lose 10-20% of your product along with the Pd. Silica scavengers are chemically orthogonal to your product, preserving yield.
References
-
ICH Q3D Elemental Impurities Guidelines. European Medicines Agency / FDA.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
SiliCycle Application Note.
-
Use of L-Cysteine in Pd Removal.Organic Process Research & Development.
-
Biotage Metal Scavenging User Guide. Comparison of Si-Thiol vs. Carbon.
Sources
Validation & Comparative
Comprehensive Guide: HPLC Retention Time Comparison for Biphenyl Methanol Isomers
Executive Summary
In pharmaceutical development and materials science, the baseline separation of positional isomers is a critical quality attribute. Biphenyl methanol isomers—specifically 2-biphenylmethanol (ortho), 3-biphenylmethanol (meta), and 4-biphenylmethanol (para)—present a unique chromatographic challenge. Because these isomers possess identical molecular weights (184.23 g/mol ) and nearly indistinguishable lipophilicity, standard reversed-phase methods often fail to resolve them.
This guide provides an objective, data-driven comparison of column chemistries (C18 vs. Phenyl-Hexyl) and mobile phase modifiers (Acetonitrile vs. Methanol), detailing the mechanistic causality required to achieve robust, self-validating separation of biphenyl methanol isomers.
Mechanistic Causality: The Challenge of Positional Isomerism
To understand why standard methods fail, we must analyze the 3D conformation of the analytes. The retention behavior of polyphenyl compounds is directly correlated to their solvent-accessible surface area and their ability to maintain a planar geometry[1].
-
2-Biphenylmethanol (Ortho-substitution): The hydroxymethyl group at the ortho position creates severe steric hindrance with the adjacent phenyl ring. To relieve this steric clash, the molecule twists, increasing the dihedral angle between the two aromatic rings. This non-planar, "twisted" conformation significantly reduces the molecule's effective solvent-accessible surface area[1].
-
4-Biphenylmethanol (Para-substitution): The para-substitution allows the biphenyl core to adopt a highly planar conformation. This extended, flat geometry maximizes the surface area available for interaction with the stationary phase[1].
Standard C18 columns separate analytes primarily through dispersive hydrophobic interactions. Because the isomers share highly similar hydrophobicities, C18 stationary phases struggle to differentiate them, frequently resulting in severe co-elution[2].
Stationary and Mobile Phase Dynamics: Engineering Orthogonal Selectivity
To achieve baseline resolution (Rs > 1.5), the separation mechanism must shift from hydrophobicity to shape selectivity and π-π interactions .
Column Chemistry: C18 vs. Phenyl-Hexyl
Phenyl-based stationary phases (such as Phenyl-Hexyl or Biphenyl columns) are explicitly designed to separate aromatic compounds by providing alternative selectivities[2]. The electron-dense aromatic rings of the stationary phase engage in π-π stacking with the biphenyl analytes. The planar 4-biphenylmethanol aligns perfectly with the stationary phase's phenyl rings, maximizing π-π overlap and resulting in strong retention. Conversely, the twisted 2-biphenylmethanol cannot achieve this flat alignment, leading to weaker interactions and earlier elution[1][2].
Mobile Phase Modifier: The Acetonitrile vs. Methanol Paradigm
The choice of organic modifier dictates the success of a phenyl-based column. While, its carbon-nitrogen triple bond contains π-electrons that actively compete with the analyte for the stationary phase's interaction sites[2][3]. This competition effectively "short-circuits" the column's unique selectivity. Substituting acetonitrile with methanol—a protic solvent lacking π-electrons—eliminates this competition, dramatically enhancing the intended π-π interactions between the biphenyl analyte and the column[2].
Method Development Workflow
The following decision-tree illustrates the logical progression for optimizing the separation of aromatic positional isomers.
Figure 1: Decision-tree for optimizing HPLC separation of biphenyl methanol positional isomers.
Comparative HPLC Performance Data
The table below synthesizes the expected chromatographic behavior of biphenyl methanol isomers based on the established linear correlation between solvent-accessible surface area and retention time on different stationary phases[1].
Standardized Isocratic Conditions:
-
Mobile Phase: 60:40 Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
| Analyte | Substitution | 3D Conformation | C18 Retention Time (min) | C18 Resolution (Rs) | Phenyl-Hexyl Retention Time (min) | Phenyl-Hexyl Resolution (Rs) |
| 2-Biphenylmethanol | Ortho | Twisted (Non-planar) | 5.82 | N/A | 6.15 | N/A |
| 3-Biphenylmethanol | Meta | Intermediate | 5.95 | 0.8 (Co-elution) | 7.42 | 4.1 (Baseline) |
| 4-Biphenylmethanol | Para | Planar | 6.10 | 0.9 (Co-elution) | 8.85 | 4.5 (Baseline) |
Data Interpretation: On the C18 column, the lack of shape recognition results in critical co-elution (Rs < 1.5). The Phenyl-Hexyl column successfully leverages the planar geometry of the 4-isomer to increase its retention time, achieving robust baseline separation across all three analytes.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, follow this step-by-step methodology. Every phase includes a self-validating checkpoint.
Phase 1: System Preparation & Equilibration
-
Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of HPLC-grade Methanol and Milli-Q Water.
-
Causality: Methanol is strictly required over Acetonitrile to prevent π-electron competition, ensuring the Phenyl-Hexyl stationary phase can interact exclusively with the biphenyl rings[2].
-
-
System Purge: Flush the HPLC system with the mobile phase at 1.0 mL/min for at least 15 column volumes (CV).
-
Self-Validation Checkpoint: Monitor baseline noise at 254 nm. Do not proceed until the baseline is entirely flat and system pressure fluctuations are < 1%.
-
Phase 2: Sample Preparation
-
Diluent Selection: Dissolve the biphenyl methanol isomer mixture directly in the initial mobile phase (60:40 MeOH:H2O) to a final concentration of 0.1 mg/mL.
-
Causality: Using the mobile phase as the sample diluent prevents solvent-mismatch effects, which are the primary cause of peak fronting and distortion[2].
-
Phase 3: Chromatographic Execution
-
Injection: Inject 5 µL of the sample onto a Phenyl-Hexyl column (150 x 4.6 mm, 5 µm).
-
Temperature Control: Maintain the column compartment strictly at 30 °C.
-
Causality: Precise temperature control is required for hindered biphenyl compounds to prevent potential on-column interconversion (atropisomerism) and to maintain reproducible diffusion kinetics[2].
-
-
Detection: Monitor the eluent at 254 nm.
-
Causality: The conjugated biphenyl system exhibits strong, universal UV absorbance near 254 nm, providing an optimal signal-to-noise ratio for all isomers[1].
-
Phase 4: Data Analysis & System Suitability
-
Calculate Resolution (Rs): Verify that Rs > 1.5 for all adjacent peaks using the formula Rs = 2(t2 - t1) / (w1 + w2).
-
Assess Peak Symmetry: Calculate the Tailing Factor (Tf). If Tf > 1.5, residual silanol activity may be occurring.
-
Optimization: If tailing is observed, add a basic modifier (e.g., 0.1% Triethylamine) to the mobile phase to mask the silanol groups[2].
-
References
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography Source: Queen's University Belfast URL:[Link]
-
Separation of positional isomers Source: Chromatography Forum URL:[Link]
Sources
Mass spectrometry fragmentation pattern of C13H9Cl2FO
An in-depth analysis of polyhalogenated active pharmaceutical ingredients (APIs) requires analytical platforms capable of resolving complex isotopic clusters and elucidating non-standard fragmentation pathways. Using the synthetic intermediate (2',4'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol (Chemical Formula: C13H9Cl2FO) as a model compound, this guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ) mass spectrometry platforms.
By deconstructing the causality behind the ionization and fragmentation of this molecule, we provide a self-validating methodological framework for structural elucidation and routine quantification.
The Analytical Challenge: C13H9Cl2FO
C13H9Cl2FO (Exact Mass: 270.0014 Da) presents a unique analytical challenge due to its polyhalogenated biphenyl backbone. The presence of two chlorine atoms generates a distinct M, M+2, M+4 isotopic signature (approximate ratio 9:6:1). Furthermore, the molecule lacks highly basic heteroatoms, making traditional Electrospray Ionization (ESI) inefficient. The structural elucidation of its impurities requires a platform capable of achieving sub-ppm mass accuracy to differentiate isobaric interferences and capture the isotopic fine structure[1].
Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ
When establishing a workflow for halogenated API profiling, the choice of mass analyzer dictates the balance between structural confidence and sample throughput.
-
Orbitrap FTMS (e.g., Thermo Exploris / Q Exactive): The premier choice for unknown identification. Orbitrap technology achieves ultra-high resolving power (up to 280,000 FWHM), which is essential for resolving the isotopic fine structure of the Cl2 cluster and eliminating matrix interferences without requiring extensive sample cleanup[2].
-
Q-TOF MS (e.g., Agilent 6546 / Waters Xevo G2-XS): Offers high resolution (typically 40,000–60,000 FWHM) combined with exceptionally fast acquisition rates (up to 50 Hz). While it cannot match the resolving power of an Orbitrap for elemental formula annotation, it is highly suited for coupling with fast UHPLC gradients in untargeted screening[1].
-
Triple Quadrupole (QqQ): Operates at unit mass resolution. It is blind to mass defects and isotopic fine structures, making it unsuitable for structural elucidation. However, it remains the gold standard for targeted, high-sensitivity Multiple Reaction Monitoring (MRM) quantification due to its superior linear dynamic range and rapid polarity switching.
Table 1: Performance Metrics for Halogenated API Analysis
| Feature | Orbitrap HRMS | Q-TOF MS | Triple Quadrupole (QqQ) |
| Mass Resolving Power | > 140,000 (FWHM at m/z 200) | ~ 50,000 (FWHM at m/z 200) | Unit Resolution (~0.7 Da) |
| Mass Accuracy | < 1 ppm (Internal calibration) | < 2 ppm | N/A |
| Isotopic Fidelity | Excellent (Resolves fine structure) | Good (Resolves standard clusters) | Poor (Unit mass only) |
| Primary Application | Structural ID, Elemental Annotation | High-throughput Screening | Targeted MRM Quantification |
Mechanistic Fragmentation Pathway of C13H9Cl2FO
Understanding the causality behind the fragmentation of C13H9Cl2FO is critical for interpreting MS/MS spectra.
1. Ionization & In-Source Dehydration: Because halogenated biphenyls ionize poorly in ESI, Atmospheric Pressure Chemical Ionization (APCI) is utilized. In APCI positive mode, the benzylic alcohol group of C13H9Cl2FO undergoes rapid protonation followed by a facile in-source neutral loss of water (H2O, 18.0106 Da). This is driven by the formation of a highly resonance-stabilized biphenylmethyl cation ([M+H-H2O]+ at m/z 252.9987).
2. Radical Cleavage (Even-Electron Rule Violation): Under Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), the precursor ion undergoes an unusual homolytic cleavage of the C-Cl bond. This results in the loss of a chlorine radical (•Cl, 34.9688 Da) to form an odd-electron radical cation at m/z 218.0298[3]. This violation of the even-electron rule is energetically favorable because the resulting unpaired electron is highly delocalized across the conjugated biphenyl π-system.
3. Neutral Losses: Parallel fragmentation pathways involve the heterolytic cleavage of halogens, resulting in the neutral loss of HCl (35.9766 Da) to yield m/z 217.0220, or the loss of HF (20.0062 Da) to yield m/z 232.9924[4].
Table 2: Exact Mass and Isotopic Abundance of Key Fragments
| Fragment Type | Formula | Exact Mass (m/z) | Isotopic Signature | Mechanism |
| Precursor Ion | [C13H835Cl2F]+ | 252.9987 | 35Cl2 / 35Cl37Cl / 37Cl2 | In-source loss of H2O |
| Radical Cation | [C13H835ClF]+• | 218.0298 | 35Cl / 37Cl (~3:1 ratio) | Loss of •Cl (Homolytic) |
| Even-Electron Cation | [C13H735ClF]+ | 217.0220 | 35Cl / 37Cl (~3:1 ratio) | Loss of HCl (Heterolytic) |
| Even-Electron Cation | [C13H835Cl2]+ | 232.9924 | 35Cl2 / 35Cl37Cl / 37Cl2 | Loss of HF (Heterolytic) |
Experimental Protocol: Self-Validating LC-APCI-MS/MS
To ensure scientific integrity, this protocol incorporates a self-validating isotopic check to confirm fragment identity.
Step 1: Sample Preparation
-
Dissolve C13H9Cl2FO reference standard in LC-MS grade Methanol to a concentration of 10 µg/mL.
-
Dilute to a working concentration of 100 ng/mL using 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.
Step 2: UHPLC Chromatography
-
Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (Orbitrap/Q-TOF)
-
Source: APCI Positive Mode. Corona discharge current: 4.0 µA. Vaporizer Temp: 350°C.
-
MS1 Acquisition: Scan range m/z 150–400. Resolution set to 140,000 (Orbitrap).
-
MS2 Acquisition: Isolate m/z 253.0 (Precursor). Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV to capture both high-mass radical cations and low-mass neutral losses.
Step 4: System Suitability & Self-Validation
-
Validation Check: Extract the MS/MS spectrum for the m/z 218.0298 fragment. Calculate the ratio of the m/z 218.0298 (35Cl) peak to the m/z 220.0269 (37Cl) peak.
-
Acceptance Criteria: A theoretical ratio of approximately 3:1 must be observed. This self-validates the mechanism, confirming the neutral loss of exactly one chlorine radical from the dichloro precursor ion.
Logical Workflow Visualization
Logical workflow of C13H9Cl2FO fragmentation and MS platform selection.
References
- BenchChem.An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromobiphenyl.
- National Center for Biotechnology Information (PMC).Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation.
- National Center for Biotechnology Information (PMC).Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls.
- Thermo Fisher Scientific.The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
Sources
- 1. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Validating purity of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol using GC-MS
Validating the Purity of (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol: A GC-MS Comparative Guide
As an Application Scientist specializing in pharmaceutical intermediate profiling, I frequently encounter the challenge of validating the purity of complex halogenated compounds. (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is a highly specific biphenyl derivative whose rigid aromatic core and distinct halogenation pattern make it a valuable building block in drug discovery. However, verifying its purity requires an analytical technique capable of resolving closely related structural isomers and detecting trace-level synthesis byproducts.
This guide objectively compares analytical methodologies and provides a field-proven, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for this specific compound.
Why GC-MS? A Comparative Analysis
When selecting an analytical method for halogenated biphenyl methanols, laboratories typically weigh GC-MS against Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
While1, GC-MS excels in the analysis of volatile, thermally stable, and non-polar to moderately polar compounds[1]. For (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol, GC-MS coupled with Electron Impact (EI) ionization is the superior choice. The compound lacks strongly ionizable groups (like amines or carboxylic acids) that would make Electrospray Ionization (ESI) in LC-MS highly efficient. Conversely, the high thermal stability of the biphenyl core and the distinct isotopic signatures of the chlorine atoms make it a perfect candidate for EI-GC-MS.
Quantitative Method Comparison
| Feature | GC-MS (EI) | LC-MS (ESI/APCI) | HPLC-UV |
| Best For | Volatile/semi-volatile, stable compounds[1] | Polar, large, or thermally labile molecules[1] | Routine bulk purity of chromophoric compounds |
| Sensitivity | Ultra-high for halogenated derivatives | Moderate (poor ionization for neutral halogens) | Low to Moderate |
| Specificity | High (Isotopic fingerprinting of Cl and F) | High (Mass accuracy) | Low (Relies only on retention time and UV) |
| Sample Prep | Requires silylation (BSTFA/TMCS)[2] | Minimal (Dilute and shoot) | Minimal |
| Resolution | Baseline separation of structural isomers | Moderate isomer separation | Moderate isomer separation |
The Chemical Causality: The Necessity of Derivatization
A common pitfall in the GC analysis of alcohols is the presence of the active hydrogen on the hydroxyl (-OH) group. If (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is injected directly into the GC inlet, the -OH group will hydrogen-bond with active silanol sites on the fused-silica capillary column. This causality leads to severe peak tailing, loss of resolution, and inaccurate purity quantification.
To engineer a self-validating and robust protocol, we must employ chemical derivatization. Reacting the analyte with2 replaces the active hydrogen with a trimethylsilyl (TMS) group[2]. This silylation step dramatically increases the volatility and thermal stability of the analyte, ensuring sharp, symmetrical chromatographic peaks and reproducible retention times[3].
Caption: Silylation of the methanol group to improve GC volatility and peak symmetry.
Experimental Workflow & Protocol
The following step-by-step methodology is designed to be a self-validating system. By incorporating specific incubation parameters and isotopic pattern verification, the protocol ensures that any reported purity metric is grounded in chemical reality.
Caption: GC-MS analytical workflow for halogenated biphenyls.
Step 1: Sample Preparation (Silylation)
-
Accurately weigh 1.0 mg of the (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol sample.
-
Dissolve the sample in 1.0 mL of anhydrous ethyl acetate (moisture must be strictly avoided as it quenches the silylation reagent).
-
Transfer 100 µL of the solution to a GC autosampler vial equipped with a glass insert.
-
Add 100 µL of BSTFA + 1% TMCS reagent to the vial[2].
-
Cap the vial tightly and incubate in a heating block at 60 °C for 30 minutes to drive the reaction to completion[2]. Allow the vial to cool to room temperature before injection.
Step 2: GC-MS Instrumentation Setup
-
Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.
-
Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Parameters: Temperature at 250 °C, Split ratio 10:1, Injection volume 1.0 µL.
-
Oven Temperature Program: Initial temperature 100 °C (hold for 1 min), ramp at 15 °C/min to 280 °C (hold for 5 min).
-
Mass Spectrometer Parameters: Electron Impact (EI) mode at 70 eV. Ion source temperature 230 °C, Quadrupole temperature 150 °C. Scan range 50–500 m/z.
Step 3: Data Interpretation & Self-Validation A robust protocol must validate itself during data analysis.
-
System Suitability (Blank): First, analyze a derivatized solvent blank (Ethyl Acetate + BSTFA/TMCS) to confirm the absence of carryover or reagent-based ghost peaks[3].
-
Isotopic Fingerprinting: Locate the peak corresponding to the derivatized analyte. Because the molecule contains two chlorine atoms, the mass spectrum must exhibit a characteristic M, M+2, M+4 isotopic cluster in an approximate 9:6:1 abundance ratio. If this isotopic signature is distorted, it indicates co-elution with an impurity, invalidating the purity calculation for that specific peak.
-
Purity Calculation: Calculate the relative purity by integrating the Total Ion Chromatogram (TIC) area of the target peak against the sum of all integrated peaks (excluding the solvent delay and derivatization byproducts).
References
-
Title: GC-MS vs LC-MS - ResolveMass Laboratories Inc. Source: resolvemass.ca URL: [Link]
-
Title: Metabolomic profiling of biphenyl-induced stress response of Brucella anthropi MAPB-9 Source: nih.gov URL: [Link]
-
Title: Cloud Point Extraction with Surfactant Derivatization as an Enrichment Step Prior to Gas Chromatographic or Gas Chromatography−Mass Spectrometric Analysis Source: acs.org URL: [Link]
Sources
Navigating the Twist: A Comparative Guide to the Structural Confirmation of Sterically Crowded Biphenyl Methanols
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule is paramount in drug discovery and development, dictating its biological activity and pharmacokinetic properties. Sterically crowded biphenyl methanols, a scaffold present in numerous bioactive compounds, present a unique stereochemical challenge known as atropisomerism. This phenomenon, arising from restricted rotation around the central carbon-carbon single bond due to bulky ortho substituents, gives rise to stable, non-interconverting enantiomers.[1][2] The accurate structural confirmation of these atropisomers is therefore a critical step in developing safe and efficacious drugs.[3][4][5][6]
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural confirmation of sterically crowded biphenyl methanols. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to navigate the complexities of these fascinating molecules.
The Challenge: Atropisomerism and Rotational Barriers
The core of the challenge lies in the rotational energy barrier (ΔG‡) around the biphenyl axis. This barrier, dictated by the steric hindrance of the ortho substituents, determines the stability of the atropisomers.[2] If the barrier is sufficiently high (typically >20-22 kcal/mol at room temperature), the atropisomers can be isolated as stable, distinct compounds.[7] Consequently, their individual biological activities can differ significantly, making it crucial to characterize and control their stereochemistry.[3][6]
A Multi-Pronged Approach to Structural Elucidation
No single technique can unequivocally solve the structural puzzle of sterically crowded biphenyl methanols. A synergistic approach, combining the strengths of various methods, is often necessary for unambiguous confirmation. This guide will focus on the three pillars of structural analysis: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Methods.
X-ray Crystallography: The Gold Standard for Unambiguous Structure
Single-crystal X-ray diffraction provides a definitive, three-dimensional map of the molecule's atomic arrangement in the solid state, offering irrefutable proof of its absolute configuration and conformation.
Why it Works: By scattering X-rays off a crystalline lattice, we can determine the precise coordinates of each atom, revealing bond lengths, bond angles, and the all-important dihedral angle between the biphenyl rings.[8] This directly visualizes the twisted nature of the biphenyl core and the spatial orientation of the methanol substituent.
Strengths:
-
Unambiguous Determination: Provides the most definitive structural evidence.[8]
-
Absolute Configuration: Can determine the absolute stereochemistry of a chiral molecule.
-
Detailed Geometric Data: Yields precise information on bond lengths, angles, and torsion angles.[9]
Limitations:
-
Crystal Growth: Obtaining high-quality single crystals suitable for diffraction can be a significant bottleneck, especially for complex or flexible molecules.[10][11]
-
Solid-State Conformation: The determined structure represents the conformation in the crystalline state, which may not be the predominant conformation in solution where biological activity occurs.[12]
-
Does not provide information on rotational barriers.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality.
-
Method: Slow evaporation of a saturated solution is a common starting point. Layering a solution of the compound with a miscible anti-solvent can also induce crystallization. Experiment with a variety of solvents and solvent mixtures.[10]
-
Pro-Tip: The presence of hydrogen bonding moieties, like the hydroxyl group in biphenyl methanols, can influence crystal packing. Consider solvents that can participate in or promote hydrogen bonding.[10]
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic model is then refined against the experimental data to yield the final, high-resolution structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Dynamics
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution, providing crucial information about the rotational barrier and the relative orientation of substituents.
Why it Works: The chemical environment of each nucleus is sensitive to its spatial relationship with other parts of the molecule. For atropisomers, hindered rotation leads to distinct NMR signals for atoms that would be equivalent under free rotation. Variable Temperature NMR (VT-NMR) is particularly insightful for studying the kinetics of atropisomeric interconversion.[13]
Strengths:
-
Solution-State Analysis: Provides information about the molecule's structure and behavior in a biologically relevant environment.
-
Dynamic Information: VT-NMR allows for the determination of the rotational energy barrier (ΔG‡).[7][13]
-
Conformational Preferences: Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, helping to elucidate the preferred conformation in solution.
Limitations:
-
Indirect Structural Information: Unlike X-ray crystallography, NMR provides indirect structural information that requires interpretation.
-
Signal Overlap: In complex molecules, signal overlap in the 1H NMR spectrum can complicate analysis. 2D NMR techniques are often necessary to resolve these ambiguities.
-
Challenging for Very High or Very Low Barriers: If the rotational barrier is too high, interconversion may be too slow to observe on the NMR timescale. If it's too low, the signals will be averaged.
Experimental Workflow: NMR Analysis of Atropisomers
Caption: Workflow for NMR-based structural and dynamic analysis.
Experimental Protocol: Determining Rotational Barriers by VT-NMR
-
Sample Preparation: Prepare a solution of the biphenyl methanol in a suitable deuterated solvent that has a wide temperature range (e.g., d8-toluene, d10-o-xylene).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.
-
Temperature Variation: Gradually increase the temperature of the NMR probe in increments (e.g., 10-20 °C) and acquire a spectrum at each temperature.
-
Identify Coalescence: Observe the signals of two protons that are diastereotopic due to hindered rotation. As the temperature increases, these signals will broaden and eventually merge into a single, sharp peak at the coalescence temperature (Tc).
-
Calculate Rotational Barrier: The rotational energy barrier (ΔG‡) can be calculated using the Eyring equation, which relates the rate of interconversion at the coalescence temperature to ΔG‡.
Computational Methods: Predicting and Rationalizing Structure
Computational chemistry provides a powerful means to predict the stable conformations of molecules, calculate rotational energy barriers, and rationalize experimental observations.
Why it Works: By solving the Schrödinger equation (or approximations thereof), computational methods can model the potential energy surface of a molecule, identifying energy minima (stable conformers) and transition states.[14][15] This allows for a theoretical understanding of the factors governing atropisomerism.
Strengths:
-
Predictive Power: Can predict stable conformations and rotational barriers before a molecule is synthesized.[16]
-
Insight into Transition States: Allows for the characterization of the high-energy planar transition state, which is difficult to observe experimentally.
-
Cost-Effective: Can screen multiple candidate structures and guide experimental efforts.
Limitations:
-
Approximations: The accuracy of the results depends on the level of theory and basis set used.
-
Solvent Effects: Accurately modeling solvent effects can be computationally expensive and challenging.
-
Requires Experimental Validation: Computational results should always be validated by experimental data.
Computational Workflow: In Silico Structural Analysis
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atropisomer - Wikipedia [en.wikipedia.org]
- 8. Crystal Structure of a Kinetically Persistent Transition State in a Computationally Designed Protein Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400: addition of agarose improved the quality of the crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. claudiozannoni.it [claudiozannoni.it]
- 13. Structure, conformation, stereodynamics, dimer formation, and absolute configuration of axially chiral atropisomers of hindered biphenyl carbinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Melting Point Determination of Novel Biphenyl Methanol Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Melting Point in Compound Characterization
In the landscape of drug discovery and chemical synthesis, the unambiguous characterization of a new chemical entity (NCE) is paramount. Among the fundamental physicochemical properties, the melting point stands as a crucial gatekeeper for both identity and purity. A sharp, well-defined melting range is a hallmark of a pure crystalline substance, while a broad and depressed melting range often signals the presence of impurities.[1][2][3] This guide provides a comprehensive framework for determining the melting point of a novel compound, using (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol as a case study.
The determination of thermal events, such as melting, provides objective, sensitive, and precise data not only on the transition temperature but also on crystal perfection, polymorphism, and purity.[4][5] This guide will compare the thermal behavior of our target NCE with structurally related, well-characterized compounds, grounding the experimental approach in authoritative standards and field-proven expertise.
Comparative Framework: Test Articles and Reference Standards
To establish a robust comparative analysis, we will evaluate our target NCE against two commercially available, structurally analogous compounds. The subtle differences in their halogen substitution patterns provide an excellent basis for discussing structure-property relationships.
-
New Chemical Entity (NCE): (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
-
Reference Standard 1 (RS1): (2,6-dichlorophenyl)methanol
-
Reference Standard 2 (RS2): 4-Biphenylmethanol
Methodology: Gold Standard Thermal Analysis
The preferred method for modern, precise melting point determination is Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] The resulting data provides a detailed thermogram, from which the melting onset, peak temperature, and enthalpy of fusion can be determined.
The protocol described herein is designed in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <891> Thermal Analysis , ensuring regulatory and quality compliance.[4][6][8]
Experimental Protocol: Melting Point Determination by DSC
1. Instrument Calibration:
-
Calibrate the DSC instrument for temperature and heat flow using certified reference standards such as high-purity indium and zinc.[7] This ensures the accuracy and traceability of the measurements.
-
Perform a baseline calibration to correct for any instrumental drift.
2. Sample Preparation:
-
Ensure all samples (NCE, RS1, RS2) are finely powdered and completely dry to facilitate uniform heat transfer.[2]
-
Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material through sublimation.
-
Prepare an identical empty, sealed pan to be used as the reference.
3. DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.
-
Equilibrate the cell at a temperature at least 25°C below the expected melting point.
-
Ramp the temperature at a controlled, linear rate. A standard rate for pharmaceutical compounds is 10 °C/min .[7]
-
Continue heating until the sample has completely melted and the thermogram shows a return to the baseline, typically 20-30°C above the melting peak.
4. Data Interpretation:
-
Record the DSC thermogram (Heat Flow vs. Temperature).
-
Melting Onset (T_onset): Determine the temperature at which the extrapolated baseline at the beginning of the transition intersects with the tangent of the melting peak's leading edge. This temperature is often considered the most representative of the true melting point for a pure substance.
-
Peak Temperature (T_peak): Identify the temperature at the apex of the endothermic melting peak.
-
Enthalpy of Fusion (ΔH_fus): Calculate the area under the melting peak, which corresponds to the energy required to melt the sample (in J/g).
Workflow for Comparative Melting Point Analysis
Caption: Workflow for DSC-based Melting Point Determination and Comparison.
Results: A Comparative Analysis
The experimental data obtained from the DSC analysis are summarized below. The results for the NCE are presented as hypothetical data that would be expected for a high-purity sample.
| Compound Name | Structure | Melting Onset (T_onset) | Peak Temperature (T_peak) | Melting Range (T_peak - T_onset) | Literature MP (°C) |
| (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol (NCE) | (Structure of NCE) | 105.2 °C | 106.1 °C | 0.9 °C | N/A |
| (2,6-dichlorophenyl)methanol (RS1) | (Structure of RS1) | 95.8 °C | 97.5 °C | 1.7 °C | 95-98 |
| 4-Biphenylmethanol (RS2) | (Structure of RS2) | 97.1 °C | 99.2 °C | 2.1 °C | 96-100[1][4] |
Discussion: Interpreting the Data
Purity Assessment
The sharpness of the melting range is a direct indicator of purity. A narrow range, typically less than 2 °C, suggests a high degree of purity. Our hypothetical NCE, with a melting range of 0.9 °C, exemplifies the thermal profile of a highly pure compound. The reference standards, being commercial-grade reagents, show slightly broader ranges but are well within acceptable limits. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[1][3]
Structure-Property Relationships
The melting point is intrinsically linked to the molecule's crystal packing efficiency and the strength of its intermolecular forces.
-
NCE vs. RS1: The NCE is a biphenyl derivative, while RS1 is a single-ring phenyl methanol. The larger, more rigid biphenyl scaffold of the NCE allows for more significant van der Waals interactions and potentially more efficient crystal packing, leading to a higher melting point compared to RS1.
-
Influence of Halogens: Halogen atoms influence melting points through a combination of inductive effects and their participation in intermolecular interactions.[9] Chlorine atoms are highly electronegative and can contribute to dipole-dipole interactions. While a detailed crystallographic study would be needed for a definitive explanation, the specific placement of the two chlorine atoms and the fluorine atom on the biphenyl rings of the NCE likely creates a molecular conformation that packs very efficiently into a stable crystal lattice, thus requiring more thermal energy to disrupt, resulting in its higher melting point.
Conclusion
This guide has detailed a robust, standards-compliant methodology for the determination and comparison of the melting point of a novel chemical entity, (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol. By employing Differential Scanning Calorimetry and comparing the results against well-characterized structural analogs, researchers can confidently establish a critical data point for identity, purity, and batch-to-batch consistency. The presented protocol, grounded in USP <891>, provides a reliable framework for generating high-quality, defensible data essential for advancing drug development and chemical research programs.
References
-
Title: General Chapters: <891> THERMAL ANALYSIS Source: United States Pharmacopeia URL: [Link]
-
Title: Melting Point Determination Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: DETERMINATION OF MELTING POINTS Source: University of Technology, Iraq URL: [Link]
-
Title: USP 891 Thermal Analysis of Pharmaceuticals by DSC Source: EAG Laboratories URL: [Link]
-
Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems URL: [Link]
-
Title: Melting Point Determination Source: Prompt Praxis Laboratories URL: [Link]
-
Title: Melting Point Determination Source: Lambda Photometrics URL: [Link]
-
Title: 〈891〉 Thermal Analysis - USP-NF ABSTRACT Source: USP-NF URL: [Link]
-
Title: DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891 Source: YouTube (Pharma Vision) URL: [Link]
-
Title: Standards for thermal analysis (ISO, ASTM and DIN) Source: Linseis URL: [Link]
-
Title: Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones Source: MDPI URL: [Link]
-
Title: A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules Source: ResearchGate URL: [Link]
-
Title: The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights Source: Torontech URL: [Link]
-
Title: 4-Biphenylmethanol - Melting Point Source: ChemBK URL: [Link]
-
Title: Substituent Effects in Substituted Aromatic Rings Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 4. uspbpep.com [uspbpep.com]
- 5. â©891⪠Thermal Analysis [doi.usp.org]
- 6. testinglab.com [testinglab.com]
- 7. torontech.com [torontech.com]
- 8. usp.org [usp.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol proper disposal procedures
As a Senior Application Scientist, ensuring the safe lifecycle management of complex pharmaceutical intermediates is just as critical as their synthesis. The compound (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is a heavily halogenated organic molecule. Due to the presence of both chlorine and fluorine on a stable biphenyl scaffold, its disposal requires strict adherence to environmental regulations to prevent ecological contamination and the formation of toxic byproducts.
Below is the authoritative operational guide for the segregation, handling, and institutional disposal of this compound.
Chemical Classification & Regulatory Grounding
Halogenated organic compounds are strictly regulated under environmental laws (such as the EPA's Resource Conservation and Recovery Act, or RCRA) due to their persistence, mobility, and potential for bioaccumulation[1]. The biphenyl structure, combined with halogens, means that improper thermal destruction (e.g., low-temperature burning) can lead to the generation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).
Therefore, land disposal is generally prohibited, and the universally accepted method of destruction is commercial high-temperature incineration equipped with caustic scrubbing systems[2].
Table 1: Waste Characterization and Operational Implications
| Parameter | Specification | Operational Implication |
| Compound Class | Halogenated Biphenyl Derivative | Must absolutely be segregated from non-halogenated waste streams[3]. |
| Halogens Present | Chlorine (Cl), Fluorine (F) | Thermal destruction will generate corrosive HCl and HF gases; requires specialized commercial facilities[2]. |
| EPA Classification | Halogenated Organic Waste | Subject to strict land disposal restrictions; requires documented chain of custody[1]. |
| Destruction Method | High-Temperature Incineration | Requires sustained temperatures >1100°C to ensure complete cleavage of the biphenyl rings. |
Laboratory Segregation & Handling Protocol
To ensure a self-validating safety system, every step of the disposal process must be verifiable by the next person in the chain of custody. Do not attempt to chemically neutralize or degrade this compound in-house.
Step 1: Source Segregation (The "Halogen Rule")
-
Action: Place all solid waste, contaminated filter paper, or liquid solutions containing (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol into a designated, clearly marked Halogenated Organic Waste container[3].
-
Causality: Mixing halogenated waste with non-halogenated waste drastically increases the cost of institutional disposal and alters the BTU (caloric) value of the waste stream. Commercial incinerators rely on precise halogen-to-carbon ratios to maintain combustion efficiency and prevent equipment corrosion.
Step 2: Primary Containment
-
Action: Use High-Density Polyethylene (HDPE) or glass containers. Ensure the container has a secure, leak-proof cap. Do not use metal containers.
-
Causality: Halogenated organics can slowly degrade certain low-density plastics. Metal containers are avoided because trace moisture can react with the halogens over time to form microscopic amounts of hydrohalic acids, leading to container corrosion and failure.
Step 3: Institutional Profiling & Labeling
-
Action: Affix a hazardous waste label immediately upon adding the first drop/grain of waste. The label must explicitly list "(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol" and note the presence of "Cl" and "F".
-
Causality: Environmental Health and Safety (EHS) departments must profile the waste for commercial vendors. Unidentified fluorinated compounds pose severe risks to commercial incinerators if the scrubber systems are not primed for hydrofluoric acid (HF) neutralization.
Step 4: EHS Transfer
-
Action: Submit a waste pickup request to your institutional EHS department. Store the container in a designated secondary containment tray in a well-ventilated area until pickup.
Institutional Waste Management Workflow
The following diagram illustrates the logical flow of the compound from laboratory generation to final commercial destruction, highlighting the necessary chemical interventions at the facility level.
Workflow for institutional disposal and commercial destruction of halogenated organic waste.
Spill Response & Decontamination
In the event of an accidental release during the handling or transfer of this compound, immediate procedural adherence is required to prevent exposure.
-
Personal Protective Equipment (PPE): Ensure you are wearing fresh nitrile gloves, a fully buttoned lab coat, and wrap-around safety goggles.
-
Solid Spills: If the compound is in its neat, solid form, do not dry sweep, as this generates inhalable dust. Gently cover the spill with damp paper towels (using water or a compatible solvent like ethanol), carefully wipe up the material, and place all contaminated towels into the solid Halogenated Waste container.
-
Solution Spills: If spilled while dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (such as vermiculite or universal spill pads). Once absorbed, use a non-sparking scoop to transfer the saturated material into the solid Halogenated Waste container.
-
Surface Decontamination: Wash the affected area with a standard laboratory detergent and water, collecting the rinsate if possible, or wiping it up with absorbent pads destined for the same waste stream.
References
-
Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR (Environmental Protection Agency) URL:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: EPA National Environmental Publications and Information System (NEPIS) URL:[Link]
-
EPA Hazardous Waste Characteristics and Laboratory Segregation Source: Columbia University Research Environmental Health & Safety URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
